BPR1K871
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H28ClN7O2S |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |
InChI Key |
MMVLETOTGHDVPQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BPR1K871 mechanism of action in AML
An In-Depth Technical Guide to the Mechanism of Action of BPR1K871 in Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a therapeutic agent for Acute Myeloid Leukemia (AML) and other malignancies.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and Aurora Kinases A and B (AURKA/B), two key protein families implicated in the pathogenesis of AML.[1][3] By targeting both a critical cell surface receptor driving leukemic proliferation and essential regulators of mitosis, this compound demonstrates robust anti-proliferative activity in AML models, particularly those harboring FLT3-ITD mutations.[1][2] Preclinical data from in vitro and in vivo studies have validated its target engagement and efficacy, leading to its selection as a candidate for clinical development.[1][3][4]
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of FLT3 and Aurora Kinases. Its action disrupts downstream signaling cascades that are crucial for the survival, proliferation, and cell cycle progression of leukemic cells.
-
FLT3 Inhibition: FMS-like tyrosine kinase-3 is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells.[1] In a significant subset of AML patients, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (FLT3-ITD), leading to uncontrolled cell proliferation and poor prognosis.[1][5] this compound directly inhibits the autophosphorylation of FLT3, thereby blocking downstream pro-survival pathways such as PI3K-Akt-mTOR.[1][5]
-
Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in various cancers, including AML, and is associated with genomic instability. This compound inhibits the activity of AURKA and AURKB, leading to mitotic arrest and subsequent apoptosis.[1][2][3]
The dual-targeting nature of this compound offers a potential therapeutic advantage over inhibitors that target a single pathway, addressing both aberrant proliferation signals and fundamental cell division machinery.
Signaling Pathway and Molecular Interactions
This compound's efficacy stems from its ability to simultaneously interrupt two critical oncogenic signaling pathways in AML.
Caption: this compound inhibits FLT3 and Aurora Kinase pathways in AML.
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| FLT3 | 19 | [1][3][6] |
| Aurora Kinase A (AURKA) | 22 | [1][3][6] |
| Aurora Kinase B (AURKB) | 13 | [3] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the drug required to inhibit the activity of the target kinase by 50%.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | EC₅₀ (nM) | Reference |
| MOLM-13 | FLT3-ITD Positive | ~5 | [1][2][3] |
| MV4-11 | FLT3-ITD Positive | ~5 | [1][2][3] |
| U937 | FLT3 Negative | 8050 | [1] |
EC₅₀: The half-maximal effective concentration, representing the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols & Workflows
The mechanism of action was elucidated through a series of key experiments. The following are representative protocols based on the cited literature.
Western Blot Analysis for Target Modulation
This experiment confirms that this compound inhibits the phosphorylation of its target kinases within AML cells.
Methodology:
-
Cell Culture: MV4-11 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 2, 10, 50, 100 nM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-AURKA (Thr288), total AURKA, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Caption: Workflow for validating this compound target engagement via Western Blot.
In Vitro Anti-Proliferative Assay
This assay quantifies the ability of this compound to inhibit the growth of cancer cell lines.
Methodology:
-
Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density.
-
Compound Dilution: this compound is prepared in a serial dilution series to cover a wide range of concentrations.
-
Treatment: The cells are treated with the serially diluted compound and incubated for a standard period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTS reagent.
-
Data Analysis: The luminescence or absorbance readings are normalized to untreated controls. The resulting dose-response curve is fitted using a non-linear regression model to calculate the EC₅₀ value.
In Vivo Xenograft Model Efficacy Study
This experiment evaluates the anti-tumor activity of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered via a clinically relevant route (e.g., intravenous injection) at various doses (e.g., 3-20 mg/kg) on a defined schedule.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further pharmacodynamic (e.g., Western blot) analysis.
Conclusion
This compound is a promising preclinical candidate for AML therapy, distinguished by its multi-kinase inhibitory profile against FLT3 and Aurora Kinases. Its mechanism of action is well-supported by robust in vitro and in vivo data demonstrating potent inhibition of key oncogenic pathways, leading to strong anti-proliferative effects in relevant AML models.[1][2] The progression of this compound into clinical trials will be crucial in determining its therapeutic potential in AML patients.[3]
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to BPR1K871: A Dual FLT3/AURKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BPR1K871, a novel quinazoline-based, multi-kinase inhibitor. This compound has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), positioning it as a promising preclinical candidate for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] The compound has received approval as an Investigational New Drug (IND) from the US FDA for Phase I clinical trials.[3]
Core Mechanism of Dual Inhibition
This compound exerts its anti-neoplastic effects by concurrently targeting two critical oncogenic signaling pathways: the FLT3 receptor tyrosine kinase pathway, which drives cell proliferation and survival, and the Aurora Kinase pathway, which is essential for proper cell division.
1.1. Inhibition of the FLT3 Signaling Pathway FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25% of AML patients and lead to ligand-independent constitutive activation of the receptor.[5] This aberrant signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell growth and survival.[4][6] this compound directly inhibits the kinase activity of FLT3, blocking the autophosphorylation and subsequent activation of these oncogenic cascades.
1.2. Inhibition of the Aurora Kinase A (AURKA) Pathway Aurora Kinase A is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation and separation, and the assembly of a functional bipolar spindle.[7][8] Its overexpression in various cancers leads to genomic instability and aneuploidy, contributing to tumorigenesis.[7][9] By inhibiting AURKA, this compound disrupts the mitotic process, leading to failed cell division and subsequent apoptosis or mitotic catastrophe.[10]
Quantitative Data
The potency and selectivity of this compound have been characterized through extensive in vitro and in vivo studies.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Target / Cell Line | Type | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|
| Enzymatic Activity | |||
| FLT3 | Kinase Inhibition | 19 | [1][3][11] |
| AURKA | Kinase Inhibition | 22 | [1][3][11] |
| AURKB | Kinase Inhibition | 13 | [1][3] |
| Cellular Activity | |||
| MOLM-13 (AML, FLT3-ITD) | Anti-proliferative | ~5 | [1][2][3] |
| MV4-11 (AML, FLT3-ITD) | Anti-proliferative | ~5 | [1][2][3] |
| COLO205 (Colorectal) | Anti-proliferative | < 100 | [1] |
| Mia-PaCa2 (Pancreatic) | Anti-proliferative | < 100 | [1] |
| U937 (AML, FLT3-negative) | Anti-proliferative | Low micromolar | [1] |
| K562 (CML, FLT3-negative) | Anti-proliferative | Low micromolar |[1] |
Table 2: Kinase Selectivity Profile of this compound
| Assay Technology | Concentration | Results | Reference(s) |
|---|---|---|---|
| KINOMEScan | 1000 nM | Inhibited 77 out of 395 non-mutant kinases by >65%. | [1][3] |
| | | Potently inhibited AURKA, AURKB, AURKC, and FLT3. |[1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model (Cell Line) | Cancer Type | Administration | Dose (mg/kg) | Outcome | Reference(s) |
|---|---|---|---|---|---|
| MOLM-13 | AML | Intravenous (IV) | 1, 3, 10 | Significant tumor growth inhibition (p < 0.05). | [1][12] |
| MV4-11 | AML | Intravenous (IV) | 1, 3, 10 | Significant tumor growth inhibition (p < 0.05). | [1][12] |
| COLO205 | Colorectal | Intravenous (IV) | 3 - 20 | Excellent efficacy without significant toxicity. | [1] |
| Mia-PaCa2 | Pancreatic | Intravenous (IV) | 3 - 20 | Excellent efficacy without significant toxicity. |[1] |
Table 4: Pharmacokinetic (PK) Properties of this compound
| Parameter | Species | Administration | Finding | Reference(s) |
|---|---|---|---|---|
| PK Profile | Rat | Intravenous (IV) | Long half-life (t1/2), moderate PK profile. | [1] |
| Bioavailability | Rat | N/A | Lacked oral bioavailability. |[1][13] |
Experimental Protocols
This section outlines the key methodologies employed in the preclinical evaluation of this compound.
3.1. Cell Proliferation Assay The anti-proliferative activity of this compound was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) method.[1]
-
Cell Plating: Cancer cell lines (e.g., MOLM-13, MV4-11) were seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (typically 72 hours).
-
MTS Reagent Addition: Following incubation, MTS reagent was added to each well according to the manufacturer's protocol (e.g., Promega).
-
Incubation & Measurement: Plates were incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product was measured at 490 nm using a plate reader.
-
Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control. EC50 values, the concentration causing a 50% reduction in cell viability, were determined using non-linear regression analysis (e.g., Prism GraphPad).[1]
3.2. Western Blot Analysis for Target Modulation To confirm that this compound engages its targets within the cell, Western blotting was performed on lysates from treated cells.[1][2]
-
Cell Treatment & Lysis: Cells (e.g., MV4-11, HCT-116) were treated with this compound for a defined period. Subsequently, cells were harvested and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of FLT3 and AURKA, as well as downstream markers (e.g., phospho-Histone H3 for AURKB activity).
-
Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
3.3. In Vivo Tumor Xenograft Efficacy Study The anti-tumor activity of this compound was evaluated in subcutaneous xenograft models using immunodeficient mice.[1]
-
Animal Model: Female athymic nude mice were used for these studies.[1][14]
-
Tumor Implantation: 5-10 million human cancer cells (e.g., MOLM-13, MV4-11) were suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth & Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-500 mm³). Mice were then randomized into vehicle control and treatment groups.
-
Drug Formulation & Administration: The hydrochloride salt of this compound was dissolved in a formulation of DMSO/Cremophor EL/saline (10/20/70) for intravenous (IV) administration.[1]
-
Dosing Schedule: Dosing was performed according to a predefined schedule, such as once daily for 5 consecutive days, potentially followed by a second cycle.[1][12]
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health were monitored as indicators of toxicity.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group. Statistical significance was determined using appropriate tests.
Conclusion and Future Directions
This compound is a potent, dual-specific inhibitor of FLT3 and Aurora kinases with significant anti-proliferative activity in both hematological and solid tumor models.[1] Its mechanism of simultaneously blocking a key driver of cell proliferation (FLT3) and a critical regulator of cell division (AURKA) provides a strong rationale for its development as a cancer therapeutic.[1][2] While the current formulation shows a lack of oral bioavailability, its demonstrated efficacy via intravenous administration in multiple xenograft models validates its potential.[1] Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic window, potential resistance mechanisms, and optimal clinical application of this compound.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
BPR1K871 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of BPR1K871
Introduction
This compound is a potent, quinazoline-based, multi-kinase inhibitor identified as a promising therapeutic agent for Acute Myeloid Leukemia (AML) and various solid tumors.[1] Developed through rational drug design and extensive structure-activity relationship (SAR) studies, this compound demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[2][3] Its development originated from a furanopyrimidine lead compound, which was optimized to a quinazoline (B50416) core to improve both enzymatic activity and physicochemical properties.[2] This guide provides a detailed technical overview of the SAR, mechanism of action, and experimental evaluation of this compound and its key analogs.
Structure-Activity Relationship (SAR) Evolution
The development of this compound involved a systematic exploration of the quinazoline scaffold, focusing on substitutions at the 4 and 7-positions to modulate potency and selectivity against FLT3 and Aurora kinases.
1. Core Scaffold Hopping: The initial lead was a furanopyrimidine-based Aurora kinase inhibitor that suffered from low in vitro activity and poor pharmacokinetic profiles.[1] A scaffold-hopping approach led to the identification of a quinazoline core (Lead Compound 4), which not only improved physicochemical properties but also introduced dual FLT3/AURKA inhibitory activity.[1][2]
2. Tuning Selectivity through Substitution: Detailed SAR studies on the quinazoline core allowed for the fine-tuning of inhibitory activity, leading to the development of analogs with distinct selectivity profiles:
-
Aurora Kinase Selectivity: Removal of the 7-alkoxyl group on the quinazoline ring resulted in analogs (e.g., 5 and 7 ) that were highly selective for AURKA, showing over 100-fold selectivity against FLT3.[1][2]
-
FLT3 Selectivity: Conversely, specific modifications to the urea (B33335) side chain at the 4-position led to the identification of FLT3-selective inhibitors like analog 13 , which exhibited 30-fold selectivity over AURKA.[1][2]
-
Dual Inhibition: this compound was optimized to possess potent dual inhibition. The presence of an ionizable N,N-dimethyl containing solubilizing group at the 7-position was found to be crucial for this balanced, high-potency profile.[1] Further exploration of substitutions on the phenyl ring of the urea side chain at the 4-position also contributed to the final potent activity of this compound.[1]
Quantitative Data
The inhibitory activities of this compound and its key analogs were quantified through enzymatic and cellular assays.
Table 1: Enzymatic Inhibitory Activity of this compound and Key Analogs
| Compound | FLT3 IC₅₀ (nM) | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| Lead 4 | 127 | 5 | - | Dual FLT3/AURKA |
| Analog 5 | >100x vs AURKA | Potent | - | AURKA Selective |
| Analog 7 | >100x vs AURKA | Potent | - | AURKA Selective |
| Analog 13 | Potent | >30x vs FLT3 | - | FLT3 Selective |
| This compound | 19 | 22 | 13 | Dual FLT3/AURKA |
Data sourced from multiple references.[1][2][3]
Table 2: Cellular Antiproliferative Activity (EC₅₀) of this compound
| Cell Line | Cancer Type | FLT3 Status | EC₅₀ |
|---|---|---|---|
| MOLM-13 | AML | FLT3-ITD Positive | ~5 nM |
| MV4-11 | AML | FLT3-ITD Positive | ~5 nM |
| U937 | AML | FLT3 Negative | Low µM |
| K562 | CML | FLT3 Negative | Low µM |
| COLO205 | Colorectal | - | < 100 nM |
| Mia-PaCa2 | Pancreatic | - | < 100 nM |
Data sourced from reference[1].
Mechanism of Action
This compound exerts its anticancer effects by inhibiting multiple therapeutically relevant kinases. Its primary mechanism involves the dual inhibition of FLT3 and Aurora kinases, which are crucial for cell proliferation and mitosis.[3]
-
FLT3 Inhibition: In AML cells with FLT3-ITD mutations, such as MOLM-13 and MV4-11, this compound potently inhibits the autophosphorylation of FLT3 at residue Tyr591.[1] This blocks the downstream signaling pathways responsible for leukemic cell proliferation and survival.
-
Aurora Kinase Inhibition: The compound also inhibits the phosphorylation of AURKA at Thr288, disrupting its function in mitotic spindle formation and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[1]
-
Multi-Kinase Profile: A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1 µM, this compound inhibits 77 therapeutically important kinases by over 65%, indicating its potential as a multi-kinase inhibitor for various malignancies.[1][4]
Experimental Protocols
The following outlines the key methodologies used to characterize the activity of this compound.
1. Kinase Inhibition Assay:
-
Objective: To determine the in vitro potency (IC₅₀) of compounds against target kinases (FLT3, AURKA, AURKB).
-
Methodology: Kinase activity was likely measured using a luminescence-based assay (e.g., Kinase-Glo®). Recombinant kinase enzymes were incubated with the substrate (e.g., a generic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. Luminescence is measured to quantify ATP levels, and IC₅₀ values are calculated from dose-response curves.
2. Cellular Antiproliferative Assay:
-
Objective: To measure the growth-inhibitory effects (EC₅₀) of compounds on cancer cell lines.
-
Methodology: Cancer cells (e.g., MV4-11, MOLM-13) were seeded in 96-well plates and incubated with serially diluted concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using reagents like MTS or CellTiter-Glo®, which measure metabolic activity. EC₅₀ values were determined by plotting cell viability against inhibitor concentration.
3. Western Blot Analysis for Target Modulation:
-
Objective: To confirm that the compound inhibits the phosphorylation of its target kinases within the cell.
-
Methodology: MV4-11 cells were treated with this compound at various concentrations for a short duration (e.g., 2 hours).[1] Following treatment, cells were lysed, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for phosphorylated FLT3 (pFLT3 Tyr591) and phosphorylated AURKA (pAURKA Thr288), as well as total FLT3 and AURKA as loading controls.[1] Detection was performed using secondary antibodies conjugated to an enzyme for chemiluminescent imaging.
4. KINOMEScan™ Profiling:
-
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
-
Methodology: The KINOMEScan™ technology utilizes a binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified via qPCR of the DNA tag. The results are reported as a percentage of the control, providing a comprehensive overview of the compound's binding affinity and selectivity across the kinome.[1]
Conclusion
This compound is a rationally designed multi-kinase inhibitor with a potent dual-action mechanism against FLT3 and Aurora kinases. The extensive structure-activity relationship studies successfully transformed a furanopyrimidine lead into a clinical candidate with a quinazoline core, demonstrating high efficacy in both AML and solid tumor models.[1][2] The detailed SAR provided valuable insights into modulating kinase selectivity through specific chemical modifications. In vitro and in vivo experiments have confirmed its mechanism of action and potent anti-tumor activity, positioning this compound as a significant candidate for further preclinical and clinical development.[1]
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
BPR1K871: A Comprehensive Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a multi-kinase inhibitor based on a quinazoline (B50416) scaffold, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] Developed through rational drug design and scaffold-hopping from a furanopyrimidine core, this compound exhibits a distinct and potent dual inhibitory action against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action, characterized by the modulation of these key oncogenic signaling pathways, has established it as a preclinical development candidate for anti-cancer therapy.[1][2] This document provides an in-depth technical guide to the kinase selectivity profile of this compound, including quantitative data, experimental methodologies, and the signaling pathways of its primary targets.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound has been primarily characterized through enzymatic assays to determine IC50 values and broader kinase panel screening using KINOMEScan® technology.
Enzymatic Inhibition Data
This compound demonstrates potent, low nanomolar inhibition of its primary targets, FLT3, and Aurora kinases A and B.
| Kinase Target | IC50 (nM) | Reference |
| AURKA | 22 | [1][3] |
| AURKB | 13 | [1][3] |
| FLT3 | 19 | [1][3] |
KINOMEScan® Profiling
At a concentration of 1 µM, this compound was screened against a panel of 395 non-mutant kinases. The results revealed that 77 of these kinases exhibited inhibition of 65% or greater, highlighting the multi-kinase inhibitory nature of the compound.[1][3]
Key Inhibited Kinases (% Control at 1 µM)
| Kinase | % Control |
| AURKA | 0 |
| AURKB | 0.2 |
| FLT3 | 0.2 |
| AURKC | 3.3 |
Lower % Control indicates stronger inhibition.
Furthermore, this compound demonstrated potent inhibition of clinically relevant mutant forms of several kinases:
-
ABL1 mutants: < 4.4% of control for ABL1T315I, ABL1Q252H, ABL1H396P[1]
-
KIT mutants: < 4.0% of control for KITL576P, KITV559D, KITV559D,T670I, KITA829P, KITV559D,V654A[1]
-
RET mutants: < 0.5% of control for RETV804M, RETM918T, RETV804L[1]
Signaling Pathways of Primary Targets
The anti-neoplastic activity of this compound is attributed to its potent inhibition of the FLT3 and Aurora kinase signaling pathways.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4] In AML, activating mutations such as internal tandem duplications (ITD) lead to constitutive activation of these pathways, promoting leukemogenesis. This compound inhibits this aberrant signaling by blocking the kinase activity of FLT3.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Role of Aurora kinases in mitosis and inhibition by this compound.
Experimental Protocols
The kinase selectivity profile of this compound was established using standardized and widely accepted methodologies.
Enzymatic Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) values for this compound against AURKA, AURKB, and FLT3 were determined through in vitro enzymatic assays. While the specific proprietary assay details may vary, a general workflow is as follows:
-
Reagents and Preparation : Recombinant human kinase enzymes, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer. This compound is serially diluted to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and this compound (or vehicle control) are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly achieved using technologies that measure the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphopeptide product (e.g., LanthaScreen® or HTRF®).
-
Data Analysis : The kinase activity at each inhibitor concentration is normalized to the control (vehicle-only) activity. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit. Experiments are typically performed in duplicate or triplicate.[1]
Caption: General workflow for an in vitro enzymatic kinase assay.
KINOMEScan® Profiling
The broad kinase selectivity was profiled using the KINOMEScan® platform, a competitive binding assay.
-
Assay Principle : The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.
-
Experimental Procedure :
-
A library of DNA-tagged kinases is mixed with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Kinases that are not bound to the immobilized ligand (due to binding by this compound) are washed away.
-
The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Interpretation : The results are reported as "% Control," where a lower percentage indicates a stronger binding interaction between the kinase and this compound.
Caption: Simplified workflow of the KINOMEScan® competitive binding assay.
Conclusion
This compound is a potent, multi-kinase inhibitor with primary activity against FLT3 and Aurora kinases A and B. Its selectivity profile, confirmed through enzymatic and broad panel binding assays, reveals a mechanism of action that involves the disruption of key signaling pathways responsible for cancer cell proliferation, survival, and mitosis. This detailed technical overview provides a foundation for further investigation and development of this compound as a promising therapeutic agent in oncology.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.revvity.com [resources.revvity.com]
BPR1K871: A Multi-Kinase Inhibitor Targeting Core Pathways in Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant anti-neoplastic activity in preclinical models of both hematological malignancies and solid tumors. Initially identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), broader kinase profiling has revealed its capacity to modulate a wider array of cancer-relevant kinases. This technical guide provides a comprehensive overview of the primary targets of this compound in solid tumors, its mechanism of action, and a summary of its preclinical efficacy. Detailed experimental protocols for key assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to support further research and development efforts.
Core Molecular Targets of this compound
This compound was designed as a multi-kinase inhibitor, with its primary targets identified as FLT3 and Aurora kinases A and B.[1][2] Its inhibitory activity against these kinases disrupts fundamental cellular processes that are commonly dysregulated in cancer, including cell cycle progression and signal transduction.
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] While mutations in FLT3 are most commonly associated with acute myeloid leukemia (AML), aberrant FLT3 signaling has also been implicated in solid tumors.[4] this compound potently inhibits FLT3, thereby blocking its downstream signaling cascades.[1][2]
Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB)
The Aurora kinase family, comprising AURKA, AURKB, and AURKC, are serine/threonine kinases that are key regulators of mitosis.[3] Overexpression of Aurora kinases is a common feature in a variety of solid tumors and is associated with genomic instability and tumorigenesis.[5][6] this compound effectively inhibits both AURKA and AURKB, leading to mitotic arrest and subsequent cancer cell death.[1][2][3]
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: Enzymatic Inhibition of Primary Kinase Targets by this compound [1][3]
| Kinase Target | IC50 (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines [1]
| Cell Line | Cancer Type | EC50 (nM) |
| COLO205 | Colorectal | < 100 |
| Mia-PaCa2 | Pancreatic | < 100 |
| HCT-116 | Colorectal | Not specified |
In Vivo Efficacy in Solid Tumor Xenograft Models
The anti-tumor activity of this compound has been demonstrated in vivo using subcutaneous xenograft models of human solid tumors in nude mice.
Table 3: In Vivo Anti-tumor Efficacy of this compound in Solid Tumor Xenograft Models [1]
| Xenograft Model | Cancer Type | Dose and Administration | Outcome |
| COLO205 | Colorectal | 20 mg/kg, i.v., once daily for two weeks | Tumor regression observed |
| Mia-PaCa2 | Pancreatic | 20 mg/kg, i.v., once daily for two weeks | Tumor regression observed |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of its target kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of FLT3 Signaling
In solid tumors, activation of the FLT3 signaling pathway can promote cell proliferation and inhibit apoptosis through the PI3K/AKT and RAS/MAPK cascades.[7] this compound blocks the constitutive activation of FLT3, leading to the downregulation of these pro-survival pathways.
References
- 1. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The implication of FLT3 amplification for FLT targeted therapeutics in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1K871: A Technical Guide to a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. Developed through rational drug design, this compound exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and offering detailed experimental protocols to facilitate further research and development.
Discovery and Rational Design
This compound was identified through a focused drug discovery program aimed at developing multi-targeted kinase inhibitors for oncology. The design strategy originated from a furanopyrimidine lead compound, which was evolved into a quinazoline (B50416) core to enhance dual FLT3 and Aurora Kinase A (AURKA) inhibition and improve physicochemical properties.[1][2] A detailed structure-activity relationship (SAR) study of the quinazoline lead compound allowed for the fine-tuning of inhibitory activity, ultimately leading to the identification of this compound as a potent dual FLT3/AURKA inhibitor.[1][2]
Synthesis of this compound
The synthesis of this compound has been optimized for large-scale production, moving from an initial medicinal chemistry route to a more robust and scalable process.
Initial Medicinal Chemistry Synthesis
The initial seven-step synthesis route encountered challenges during scale-up, including low overall yield (7.7%), the use of hazardous reagents like sodium hydride (NaH) in dimethylformamide (DMF), and the need for laborious column chromatography for purification.
Optimized and Scalable Synthesis (Route B3)
A more efficient, six-step synthesis was developed, avoiding hazardous reagents and eliminating the need for column chromatography. This optimized route provides a significantly higher overall yield of 16.5% and is suitable for kilogram-scale production.[3][4]
References
BPR1K871: A Preclinical Development Candidate Targeting FLT3 and Aurora Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BPR1K871 is a novel, quinazoline-based, multi-kinase inhibitor that has demonstrated significant potential as a preclinical development candidate for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are critical regulators of cell proliferation, survival, and mitosis.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its inhibitory activity, cellular effects, and in vivo efficacy, along with detailed experimental methodologies and visual representations of its mechanism and experimental workflows.
Quantitative Data Summary
The preclinical development of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
Data sourced from in vitro enzymatic assays.[1][3]
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ITD Mutant | ~5 |
| MV4-11 | Acute Myeloid Leukemia | ITD Mutant | ~5 |
| COLO205 | Colorectal Cancer | Not Specified | < 100 |
| Mia-PaCa2 | Pancreatic Cancer | Not Specified | < 100 |
EC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][4]
Table 3: KINOMEscan Selectivity Profile of this compound
| Kinase | % Control at 1000 nM |
| AURKA | 0 |
| AURKB | 0.2 |
| AURKC | 3.3 |
| FLT3 | 0.2 |
KINOMEscan technology measures the binding of a compound to a panel of kinases. A lower % control indicates stronger binding.[1][4]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting two key signaling pathways crucial for cancer cell proliferation and survival: the FLT3 signaling pathway and the Aurora kinase-mediated mitotic pathway.
FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled proliferation of leukemic cells. This compound directly inhibits the kinase activity of FLT3, thereby blocking downstream signaling cascades that are essential for cell survival and growth.
Aurora Kinase Pathway Inhibition
Aurora kinases A and B are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting AURKA and AURKB, this compound disrupts these processes, leading to mitotic arrest and ultimately cell death.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the preclinical development of this compound.
Western Blot Analysis for Target Modulation
This experiment was performed to confirm that this compound inhibits the phosphorylation of its targets, FLT3 and AURKA, in cancer cells.
1. Cell Culture and Treatment:
-
MV4-11 (AML) and HCT-116 (colorectal cancer) cells were cultured in appropriate media.
-
Cells were treated with varying concentrations of this compound (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).
2. Cell Lysis:
-
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates were clarified by centrifugation to remove cellular debris.
3. Protein Quantification:
-
Protein concentration in the lysates was determined using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
5. Antibody Incubation and Detection:
-
The membrane was incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-AURKA (Thr288), and total AURKA overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Efficacy Studies
These studies were conducted to evaluate the anti-tumor activity of this compound in animal models.
1. Animal Models:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice) were used.
2. Tumor Cell Implantation:
-
Human cancer cells (MOLM-13, MV4-11, COLO205, or Mia-PaCa2) were implanted subcutaneously into the flanks of the mice.
3. Tumor Growth and Treatment:
-
Tumors were allowed to grow to a palpable size (e.g., ~100-200 mm³).
-
Mice were then randomized into treatment and control groups.
-
This compound was administered intravenously (IV) at various doses (e.g., 3-20 mg/kg) according to a specified schedule (e.g., daily or every other day). The control group received a vehicle solution.
4. Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Animal body weight and general health were monitored throughout the study.
-
At the end of the study, tumors were excised and weighed.
Pharmacokinetic (PK) Studies in Rats
Pharmacokinetic studies were performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
1. Animal Model:
-
Male Sprague-Dawley rats were used.
2. Drug Administration:
-
A single dose of this compound was administered intravenously.
3. Blood Sampling:
-
Blood samples were collected from the tail vein at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
4. Plasma Analysis:
-
Plasma was separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life (t1/2), and area under the curve (AUC) were calculated from the plasma concentration-time data.
IND-Enabling Studies
This compound has been approved as an investigational new drug (IND) by the US FDA for Phase I clinical testing.[3] This indicates that the compound has undergone a rigorous battery of IND-enabling preclinical studies to assess its safety profile. While the specific reports are not publicly available, these studies typically include:
-
Acute and Repeated-Dose Toxicology Studies: To determine the potential toxicity of the drug after single and multiple doses in at least two animal species (one rodent and one non-rodent).
-
Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: To assess the potential of the drug to damage genetic material.
-
Pharmacokinetic and Toxicokinetic Studies: To relate the observed toxic effects to the systemic exposure of the drug.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a dual inhibitor of FLT3 and Aurora kinases. The comprehensive preclinical data, including potent in vitro activity, significant in vivo efficacy in various cancer models, and a completed IND-enabling toxicology package, provide a strong rationale for its continued clinical development as a potential new therapy for patients with AML and solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
BPR1K871: A Technical Guide to its Downstream Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise as a therapeutic agent for acute myeloid leukemia (AML) and various solid tumors.[1][2][3] Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), this compound exerts its anti-neoplastic effects through the modulation of key signaling pathways controlling cell proliferation, differentiation, and survival. This document provides a comprehensive technical overview of the downstream effects of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Introduction
Developed through rational drug design, this compound emerged from the optimization of a furanopyrimidine lead compound, resulting in a quinazoline-based molecule with potent dual inhibitory activity against FLT3 and AURKA.[2] Its efficacy has been demonstrated in both in vitro and in vivo models, leading to its selection as a preclinical development candidate for anti-cancer therapy.[1][2] This guide will delve into the molecular and cellular consequences of this compound administration, providing a foundational resource for researchers in oncology and drug development.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 19[4][5] |
| AURKA | 22[4][5] |
| AURKB | 13[6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ITD positive | ~5[1][2][4] |
| MV4-11 | Acute Myeloid Leukemia | ITD positive | ~5[1][2][4] |
| U937 | Acute Myeloid Leukemia | Negative | 8050[1] |
| K562 | Chronic Myeloid Leukemia | Negative | 2300[1] |
| COLO205 | Colorectal Cancer | - | < 100[1] |
| Mia-PaCa2 | Pancreatic Cancer | - | < 100[1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing (mg/kg, i.v.) | Outcome |
| MOLM-13 | Acute Myeloid Leukemia | 3-20 | Tumor growth suppression[1] |
| MV4-11 | Acute Myeloid Leukemia | 3-20 | Tumor growth suppression[1] |
| COLO205 | Colorectal Cancer | 3-20 | Tumor growth suppression[1] |
| Mia-PaCa2 | Pancreatic Cancer | 3-20 | Tumor growth suppression[1] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of FLT3 and Aurora kinases, leading to the disruption of critical downstream signaling pathways.
Inhibition of the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, driving leukemogenesis. This compound effectively inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-mutated cancer cells.
Inhibition of the Aurora Kinase B Signaling Pathway
Aurora Kinase B is a key regulator of mitosis, playing essential roles in chromosome condensation, segregation, and cytokinesis.[7] Overexpression of AURKB is common in many cancers and is associated with genomic instability. This compound inhibits AURKB, leading to defects in mitotic progression and ultimately cell death.
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the downstream effects of this compound.
Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against specific kinases.
-
Methodology: The FLT3 kinase inhibition assay was conducted using a GST-FLT3-KDWT fusion protein containing the kinase catalytic domain.[1] The assay was performed in 96-well plates at 30°C for 4 hours with varying concentrations of this compound. Kinase activity was measured using the Kinase-Glo assay, which quantifies ATP consumption. IC₅₀ values were calculated from the dose-response curves. A similar protocol was employed for assessing AURKA and AURKB inhibition.
Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay or CellTiter-Glo Luminescent Cell Viability Assay. EC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, were determined from the resulting dose-response curves.
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins within cancer cells.
-
Methodology: MV4-11 cells were treated with various concentrations of this compound for 2 hours.[1] Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for total and phosphorylated forms of FLT3 (pFLT3 at Tyr591) and AURKA (pAURKA at Thr288), followed by incubation with HRP-conjugated secondary antibodies.[1] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a multi-kinase inhibitor with potent activity against FLT3 and Aurora kinases. Its downstream effects are characterized by the inhibition of key oncogenic signaling pathways, leading to potent anti-proliferative activity in AML and solid tumor models. The comprehensive data and methodologies presented in this guide provide a solid foundation for further investigation and development of this compound as a promising anti-cancer therapeutic.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. betalifesci.com [betalifesci.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | FLT3 Signaling [reactome.org]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
BPR1K871: A Multi-Kinase Inhibitor Targeting Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B, key regulators of cell cycle progression.[1][2] This guide provides a comprehensive overview of this compound, detailing its role in cell cycle regulation, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Introduction to this compound and its Targets
This compound was identified through rational drug design as a multi-kinase inhibitor with potent activity against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B.[1][3]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][4]
-
Aurora Kinases (AURKA/AURKB): A family of serine/threonine kinases that play essential roles in mitosis.[1] AURKA is involved in centrosome maturation and spindle assembly, while AURKB is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[1][5]
By targeting both FLT3 and Aurora kinases, this compound disrupts two critical oncogenic signaling nodes, leading to potent anti-proliferative effects in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Enzymatic Inhibition of this compound [1][2]
| Kinase Target | IC₅₀ (nM) |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | FLT3 Status | EC₅₀ (nM) |
| MOLM-13 | AML | ITD Positive | ~5 |
| MV4-11 | AML | ITD Positive | ~5 |
| RS4-11 | ALL | wt-FLT3 | Low nM |
| U937 | AML | Negative | >18000 |
| K562 | CML | Negative | >20000 |
| COLO205 | Colorectal | - | < 100 |
| Mia-PaCa2 | Pancreatic | - | < 100 |
Mechanism of Action in Cell Cycle Regulation
This compound exerts its effects on cell cycle regulation primarily through the inhibition of Aurora kinases.[1] The inhibition of AURKA and AURKB disrupts the proper execution of mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][5] Functional studies have shown that this compound modulates the phosphorylation of downstream targets of FLT3 and AURKA in a dose-dependent manner.[1]
Signaling Pathway
The inhibitory action of this compound on FLT3 and Aurora kinases interrupts key signaling cascades that drive cell proliferation and division.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Investigating BPR1K871 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor showing significant promise in the treatment of various malignancies, particularly Acute Myeloid Leukemia (AML) and solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), this compound has demonstrated robust anti-proliferative activity in preclinical models.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in novel cancer models.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, with potent activity against FLT3, AURKA, and AURKB.[1][4] FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic stem cells, and mutations leading to its constitutive activation are common in AML.[5] Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[6][7] By simultaneously targeting these key oncogenic drivers, this compound presents a multi-faceted approach to cancer therapy.[1][4]
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound.
Quantitative Data
The following tables summarize the in vitro enzymatic and anti-proliferative activities of this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
| Data sourced from preclinical studies.[1][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC₅₀ (nM) |
| MOLM-13 | AML | ITD positive | ~5 |
| MV4-11 | AML | ITD positive | ~5 |
| RS4-11 | AML | Expressing | Low nM |
| COLO205 | Colorectal | Not specified | < 100 |
| Mia-PaCa2 | Pancreatic | Not specified | < 100 |
| U937 | AML | Negative | >1000 |
| K562 | CML | Negative | >1000 |
| Data represents the mean of at least two independent experiments.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC₅₀ value.
-
Experimental Workflow: Cell Viability Assay
Western Blot Analysis
This protocol is for assessing the inhibition of FLT3 and AURKA/B phosphorylation by this compound.
Materials:
-
Cancer cell lines (e.g., MV4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-AURKA (Thr288)
-
Total AURKA
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., MOLM-13, MV4-11)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO/Cremophor EL/saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound intravenously (or other appropriate route) at the desired dose and schedule (e.g., 3-20 mg/kg, once daily for 5 days).[1]
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
-
Experimental Workflow: In Vivo Xenograft Model
Conclusion
This compound is a promising multi-kinase inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its dual targeting of FLT3 and Aurora kinases provides a strong rationale for its investigation in various cancer types, particularly those with known dependencies on these signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in novel cancer models. As this compound has been approved as an investigational new drug (IND) for Phase I testing, further research is crucial to delineate its full clinical potential.[4]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BPR1K871: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, multi-kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2] Its dual inhibitory action makes it a promising candidate for targeted cancer therapy, particularly in acute myeloid leukemia (AML) harboring FLT3 mutations.[1][3] This document provides detailed protocols for cell culture experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of FLT3 and Aurora kinases. In cancer cells, particularly AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, constitutively active FLT3 signaling promotes cell proliferation and survival. This compound effectively inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling pathways.[1] Simultaneously, its inhibition of Aurora kinases A and B disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[1][2]
Signaling Pathway
This compound targets two critical signaling pathways involved in cancer cell proliferation and survival. The inhibition of the FLT3 receptor tyrosine kinase blocks downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival. The concurrent inhibition of Aurora kinases A and B disrupts the proper formation of the mitotic spindle and chromosome segregation, leading to mitotic catastrophe and apoptosis.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 19[1][2] |
| Aurora A (AURKA) | 22[1][2] |
| Aurora B (AURKB) | 13[2] |
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | AML | ITD | ~5[1][2][3] |
| MV4-11 | AML | ITD | ~5[1][2] |
| COLO205 | Colorectal | Not specified | < 100[1] |
| Mia-PaCa2 | Pancreatic | Not specified | < 100[1] |
Experimental Protocols
Cell Culture
1. Cell Line Maintenance:
-
MOLM-13 and MV4-11 (Suspension Cells):
-
Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture every 2-3 days by splitting the culture to a density of 2-3 x 10^5 cells/mL.
-
2. Cryopreservation:
-
Centrifuge cells and resuspend the pellet in freezing medium (e.g., 90% FBS, 10% DMSO) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Aliquot into cryogenic vials and freeze at -80°C overnight in a controlled-rate freezing container, then transfer to liquid nitrogen for long-term storage.
3. Thawing:
-
Rapidly thaw the vial in a 37°C water bath.
-
Transfer the cells to a tube containing pre-warmed complete growth medium and centrifuge to remove the freezing medium.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
Cell Viability (MTS) Assay
This protocol is for determining the half-maximal effective concentration (EC50) of this compound.
Materials:
-
MOLM-13 or MV4-11 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Count cells and adjust the density to 1 x 10^5 cells/mL in complete growth medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration is 1 µM, with 8-10 dilution points.
-
Add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[4][5]
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot a dose-response curve and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is for detecting the inhibition of FLT3 and Aurora A phosphorylation by this compound.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
PVDF membrane
Procedure:
-
Cell Treatment:
-
Seed cells at a density of 5 x 10^5 cells/mL and treat with various concentrations of this compound (e.g., 2 nM, 100 nM) and a vehicle control for 2 hours.[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at a density of 5 x 10^5 cells/mL and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
Conclusion
These detailed protocols provide a framework for the in vitro characterization of this compound. By utilizing these methods, researchers can effectively assess the cytotoxic and mechanistic properties of this multi-kinase inhibitor in relevant cancer cell models, contributing to its further preclinical and clinical development.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
BPR1K871 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the multi-kinase inhibitor BPR1K871 in in vivo xenograft models. The information is compiled to assist in the preclinical evaluation of this compound for its anti-cancer efficacy.
Introduction
This compound is a potent, quinazoline-based, multi-kinase inhibitor with significant therapeutic potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2][3] this compound has demonstrated robust anti-proliferative activity in cancer cell lines and significant in vivo efficacy in multiple xenograft models.[1][2]
Mechanism of Action: Targeting Key Cancer Pathways
This compound exerts its anti-tumor effects by simultaneously targeting two critical classes of kinases involved in cancer cell proliferation and survival:
-
FLT3: A receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving the proliferation of leukemic cells. This compound effectively inhibits FLT3 phosphorylation.[1]
-
Aurora Kinases (AURKA/B): Serine/threonine kinases that are essential for mitotic progression. Their inhibition by this compound leads to defects in cell division and can induce apoptosis.[1][4]
The dual-targeting nature of this compound makes it a promising candidate for cancers dependent on these signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 (nM) | Notes |
| Kinase Activity | |||
| FLT3 | Kinase Assay | 19 | Dual FLT3/AURKA inhibitor.[2][3] |
| AURKA | Kinase Assay | 22 | Dual FLT3/AURKA inhibitor.[2][3] |
| AURKB | Kinase Assay | 13 | [3] |
| Cellular Activity | |||
| MOLM-13 (AML, FLT3-ITD) | Anti-proliferative | ~5 | FLT3-ITD positive AML cell line.[1][2] |
| MV4-11 (AML, FLT3-ITD) | Anti-proliferative | ~5 | FLT3-ITD positive AML cell line.[1][2] |
| COLO205 (Colorectal) | Anti-proliferative | < 100 | [1] |
| Mia-PaCa2 (Pancreatic) | Anti-proliferative | < 100 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing (mg/kg, i.v.) | Treatment Schedule | Outcome |
| MOLM-13 | AML | 1, 3, 10 | Days 1-5 (all groups) & 8-12 (1 & 3 mg/kg groups) | Significant tumor growth inhibition (p < 0.05).[5] |
| MV4-11 | AML | 1, 3, 10 | Days 1-5 and 8-12 | Significant tumor growth inhibition (p < 0.05).[5] |
| COLO205 | Colorectal | 3-20 | Not specified | Excellent in vivo efficacy.[1] |
| Mia-PaCa-2 | Pancreatic | 3-20 | Not specified | Excellent in vivo efficacy.[1] |
Experimental Protocols
This section details the methodologies for establishing and utilizing xenograft models to evaluate this compound.
Cell Culture
-
Cell Lines:
-
AML: MOLM-13, MV4-11 (FLT3-ITD positive)
-
Solid Tumors: COLO205 (colorectal), Mia-PaCa2 (pancreatic)
-
-
Culture Medium: Refer to the supplier's recommendations for appropriate media and supplements (e.g., RPMI-1640 or DMEM with 10-20% FBS and antibiotics).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Model Establishment
-
Animal Model: Immunocompromised mice (e.g., nude mice) are suitable for establishing xenografts.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures.
-
Cell Preparation: Harvest cultured cells and resuspend them in a suitable sterile medium (e.g., PBS or Matrigel mixture) at the desired concentration.
-
Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 500 mm³).[1]
-
This compound Formulation and Administration
-
Formulation:
-
Prepare the hydrochloride salt of this compound.
-
Dissolve in a vehicle solution of DMSO/Cremophor EL/saline at a ratio of 10/20/70.[1] Note: The formulation should be prepared fresh before each administration.
-
-
Administration:
-
Route: Intravenous (i.v.) injection is the recommended route based on pharmacokinetic studies showing poor oral bioavailability.[1]
-
Dosage: Doses ranging from 1 to 20 mg/kg have been shown to be effective.[1][5] A maximum tolerated dose study found that this compound can be well tolerated at 50 mg/kg administered once a day for five days.[1]
-
Frequency: A common schedule is daily administration for 5 consecutive days, potentially followed by a break and another treatment cycle.[5]
-
Monitoring and Endpoint Analysis
-
In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity or distress.
-
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Data Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects. A p-value of < 0.05 is generally considered statistically significant.[5]
-
Optional Endpoints:
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after dosing to determine the drug's concentration in plasma.
-
Pharmacodynamic (PD) Analysis: Collect tumor tissue at the end of the study to analyze target modulation (e.g., levels of pFLT3 and pAURKA) by methods such as Western blot.[1]
-
Histology: Fix and section tumor tissues to assess morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
This compound is a promising multi-kinase inhibitor with demonstrated preclinical efficacy in both AML and solid tumor xenograft models. The protocols and data presented in this guide provide a comprehensive framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for informed decision-making in the drug development process.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BPR1K871 Treatment of MOLM-13 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BPR1K871, a multi-kinase inhibitor, on the MOLM-13 human acute myeloid leukemia (AML) cell line. MOLM-13 cells are characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver in certain types of AML. This compound potently targets FLT3 and Aurora kinases, making it a relevant compound for investigation in this cell line.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound on the MOLM-13 cell line.
Table 1: In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value | Reference(s) |
| EC50 | ~5 nM | [1][2][3] |
| IC50 (FLT3 Kinase) | 19 nM | [1][2][3] |
| IC50 (AURKA Kinase) | 22 nM | [1][2][3] |
| IC50 (AURKB Kinase) | 13 nM | [1][2] |
Table 2: In Vivo Dosage of this compound in MOLM-13 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Reference(s) |
| 1 mg/kg | Intravenous (iv) | Daily for 5 days, then repeated for days 8-12 | [1] |
| 3 mg/kg | Intravenous (iv) | Daily for 5 days, then repeated for days 8-12 | [1] |
| 10 mg/kg | Intravenous (iv) | Daily for 5 days | [1] |
Signaling Pathway
This compound exerts its anti-leukemic effect by targeting key signaling pathways involved in cell proliferation and survival. In MOLM-13 cells, which harbor the FLT3-ITD mutation, the FLT3 signaling pathway is constitutively active, driving cell growth and inhibiting apoptosis. This compound also inhibits Aurora kinases, which are crucial for cell cycle progression, particularly mitosis.
Experimental Protocols
MOLM-13 Cell Culture
This protocol outlines the standard procedure for culturing MOLM-13 cells to prepare them for experiments with this compound.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
CO2 incubator (37°C, 5% CO2)
-
Sterile culture flasks (e.g., T-25 or T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS.[4][5][6] Penicillin-Streptomycin can be added to a final concentration of 1% if desired.[5]
-
Cell Thawing (if starting from a frozen stock):
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Routine Passaging:
-
Maintain cell density between 0.2 x 10^6 and 2.0 x 10^6 cells/mL.[5][6][7]
-
To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of approximately 0.2 x 10^6 to 1.0 x 10^6 cells/mL in a new culture flask with fresh complete growth medium.[6][7]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[4][5]
In Vitro this compound Treatment and Viability Assay
This protocol describes how to treat MOLM-13 cells with this compound and assess cell viability to determine the EC50.
Materials:
-
MOLM-13 cells in logarithmic growth phase
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest MOLM-13 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL in 100 µL of complete growth medium per well.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:10 or 1:3 dilutions to cover a range of concentrations (e.g., from 1 µM down to picomolar concentrations).
-
Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
-
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ubigene.us [ubigene.us]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Western Blot Analysis of BPR1K871 Target Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2] It primarily functions by targeting key signaling kinases, including FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][3] Western blot analysis is a crucial immunological method to investigate the pharmacodynamic effects of this compound by detecting changes in the phosphorylation status of its target proteins, thereby confirming target engagement and downstream pathway modulation within cancer cells. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on its key targets using Western blotting.
Principle
Western blotting enables the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and then uses specific antibodies to identify the target protein. To assess the activity of a kinase inhibitor like this compound, antibodies that specifically recognize the phosphorylated forms of the target kinases (e.g., phospho-FLT3 and phospho-AURKA) are utilized. A decrease in the phosphorylated protein signal in this compound-treated cells compared to untreated controls indicates successful target inhibition.
Target Kinases and Cellular Context
-
FLT3: A receptor tyrosine kinase often mutated in AML, playing a critical role in the proliferation and survival of hematopoietic cells.[3][4] this compound has been shown to inhibit the phosphorylation of FLT3 at tyrosine 591 (pFLT3 Tyr591).[1][5]
-
Aurora Kinase A/B: Serine/threonine kinases essential for cell mitosis.[3] this compound effectively inhibits the phosphorylation of AURKA at threonine 288 (pAURKA Thr288).[1][5]
The MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, is a suitable model for these studies.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Data sourced from references[3][5].
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Genotype | EC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | ~5 |
| MV4-11 | FLT3-ITD | ~5 |
Data sourced from references[1][2].
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed MV4-11 cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-dependent range from 1 nM to 1000 nM). A DMSO-only control should be included.
-
Incubation: Treat the cells with the various concentrations of this compound for a specified time, for instance, 2 hours, as this has been shown to be effective.[1]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvesting: Following treatment, transfer the cells to a microcentrifuge tube and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pFLT3 (Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizations
Caption: Simplified signaling pathway of this compound targets FLT3 and Aurora Kinase A.
Caption: Experimental workflow for Western blot analysis of this compound target modulation.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: BPR1K871 Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPR1K871 is a potent, quinazoline-based multi-kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), which are crucial in cell mitosis and the proliferation of hematopoietic cells.[2][3] this compound has shown particular efficacy in Acute Myeloid Leukemia (AML) cell lines such as MOLM-13 and MV4-11, with an EC50 value of approximately 5 nM.[1][3] Functional studies have confirmed that the anti-proliferative effects of this compound are due to the modulation of FLT3 and AURKA/B targets within the cells.[1][2]
This document provides a detailed protocol for assessing the effect of this compound on cell viability using a tetrazolium-based colorimetric assay, specifically the MTS assay, which has been previously used to evaluate this compound.[1]
Principle of the MTS Assay
The MTS assay is a quantitative method used to determine the number of viable cells in a culture. The principle is based on the reduction of the tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[4] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells. This conversion can be quantified by measuring the absorbance of the solution at a specific wavelength (typically 490-500 nm), allowing for the assessment of cell viability and the cytotoxic effects of compounds like this compound.[4][5]
Signaling Pathway of this compound Inhibition
The diagram below illustrates the inhibitory mechanism of this compound. By targeting both FLT3 and Aurora Kinases, this compound disrupts key signaling pathways that control cell cycle progression, proliferation, and survival, ultimately leading to an anti-tumor effect.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preparing BPR1K871 for In Vivo Efficacy and Safety Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of BPR1K871, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in preclinical xenograft models of acute myeloid leukemia (AML) and solid tumors.[1][2]
Introduction to this compound
This compound is a quinazoline-based, multi-kinase inhibitor identified as a promising preclinical candidate for cancer therapy.[1][2] It potently inhibits both wild-type and mutated forms of FLT3, a key driver in certain types of leukemia, and Aurora Kinases, which are crucial for cell division and often overexpressed in cancers.[1][3][4] Its dual-targeting mechanism offers a potential therapeutic advantage in treating complex malignancies.
Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of this compound is presented below. This data is essential for understanding its behavior in biological systems and for appropriate formulation development.
| Property | Value | Reference |
| Molecular Formula | C25H28ClN7O2S | [5] |
| Molecular Weight | 526.05 g/mol | [5] |
| CAS Number | 2443767-35-7 | [5] |
| Aqueous Solubility | 0.107 µg/mL | [1] |
| LogD (pH 7.4) | 4.52 | [1] |
| FLT3 IC50 | 19 nM | [2][3][4][5] |
| AURKA IC50 | 22 nM | [2][3][4][5] |
| AURKB IC50 | 13 nM | [3][4] |
| AML Cell Line EC50 (MOLM-13, MV4-11) | ~5 nM | [1][2][3][4] |
| Solid Tumor Cell Line EC50 (COLO205, Mia-PaCa2) | < 100 nM | [1] |
In Vivo Formulation and Administration Protocol
Due to its low aqueous solubility, a specific formulation is required for the in vivo administration of this compound. The hydrochloride salt of this compound is recommended for these studies.
Materials:
-
This compound hydrochloride salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Saline (0.9% NaCl)
Protocol for Preparation of Dosing Solution:
-
Dissolve the required amount of this compound hydrochloride salt in DMSO to create a stock solution.
-
Add Cremophor EL to the DMSO stock solution.
-
Add saline to the DMSO/Cremophor EL mixture to achieve the final desired concentration.
-
The final vehicle composition should be a ratio of 10% DMSO, 20% Cremophor EL, and 70% saline .[1]
-
Ensure the final solution is clear and free of precipitation before administration.
Administration Route:
-
Intravenous (IV) injection is the recommended route of administration as this compound has shown poor oral bioavailability.[1][3]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound, from initial toxicity assessment to efficacy evaluation in tumor models.
Caption: Experimental workflow for in vivo studies of this compound.
In Vivo Toxicity and Efficacy Study Protocols
Acute Toxicity Study:
-
Animal Model: ICR mice are a suitable model for initial toxicity assessment.[1]
-
Dosage: A dose of 50 mg/kg administered once a day for five days has been shown to be well-tolerated.[1]
-
Monitoring: Observe animals for signs of toxicity, including changes in weight, behavior, and overall health.
Efficacy Studies in Xenograft Models:
-
Animal Model: Nude mice are commonly used for establishing xenograft models.[1]
-
Cell Lines:
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice.[1]
-
Treatment Initiation: Begin treatment when tumors reach a specified volume (e.g., ~200-500 mm³).[1]
-
Dosage and Schedule:
-
MOLM-13 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks (days 1-5 and 8-12). A higher dose of 10 mg/kg daily for 5 days has also been used.[1]
-
MV4-11 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks (days 1-5 and 8-12).[1]
-
COLO205 and Mia-PaCa2 Models: Doses ranging from 3-20 mg/kg intravenously have shown efficacy.[1]
-
-
Efficacy Readouts:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting the FLT3 and Aurora Kinase signaling pathways. This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Dual inhibition of FLT3 and Aurora Kinase pathways by this compound.
ADME and Safety Profile
Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and safety data suggest that this compound is a suitable candidate for further preclinical development.[1]
| Parameter | Result |
| hERG Inhibition | 66% at 10 µM |
| CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4, 2E1) | IC50 > 4 µM |
| Microsomal Stability (Human) | > 80% remaining at 30 min |
| Microsomal Stability (Mouse) | > 30% remaining at 30 min |
Conclusion
This compound is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-cancer activity. The protocols outlined in these application notes provide a framework for its successful preparation and evaluation in preclinical models. Careful adherence to the formulation and administration procedures is critical for achieving reproducible and meaningful results in in vivo studies. Further investigation into the full potential of this compound as a therapeutic agent is warranted.[1][2]
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abmole.com [abmole.com]
Application Notes and Protocols: BPR1K871 Treatment in HCT-116 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines.[1][2][3] Identified as a quinazoline-based compound, this compound primarily targets FMS-like tyrosine kinase-3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][4] This document provides detailed application notes and experimental protocols for the treatment of HCT-116 human colorectal carcinoma cells with this compound, based on published research findings. Functional studies have demonstrated that this compound modulates Aurora kinase activity and disrupts the cell cycle in HCT-116 cells, highlighting its therapeutic potential in colorectal cancer.[1][2][3]
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Reference |
| Aurora Kinase A (AURKA) | 22 | [1][4] |
| Aurora Kinase B (AURKB) | 13 | [1][4] |
| FMS-like tyrosine kinase-3 (FLT3) | 19 | [1][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) | Reference | |---|---|---| | MOLM-13 | Acute Myeloid Leukemia | ~5 |[1][3] | | MV4-11 | Acute Myeloid Leukemia | ~5 |[1][3] | | COLO205 | Colorectal Cancer | < 100 |[1][2] | | Mia-PaCa2 | Pancreatic Cancer | < 100 |[1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key kinases involved in cell cycle regulation and proliferation. In HCT-116 cells, this compound has been shown to inhibit the phosphorylation of Aurora kinases A, B, and C, as well as their downstream substrate, histone H3.[1] This inhibition disrupts the proper functioning of the mitotic spindle, leading to mitotic arrest, the accumulation of multinucleated cells with 4N or 8N DNA content, and ultimately, inhibition of cell proliferation.[1]
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BPR1K871 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant anti-proliferative activity in various cancer models, including pancreatic cancer.[1][2][3] Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B, this compound offers a promising avenue for investigating novel therapeutic strategies against pancreatic ductal adenocarcinoma (PDAC), a malignancy with limited treatment options.[4][5] These application notes provide detailed protocols for utilizing this compound in pancreatic cancer research, focusing on in vitro cell viability, mechanism of action studies, and in vivo xenograft models.
Mechanism of Action
This compound functions as a dual inhibitor of FLT3 and Aurora kinases (AURKA/B).[2][6][7][8] In the context of pancreatic cancer, where Aurora Kinase A is often overexpressed, this inhibitory action is particularly relevant.[4][5] Aurora kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[9][10] FLT3, a receptor tyrosine kinase, is also implicated in cancer cell proliferation and survival.[6][11] By targeting these key signaling nodes, this compound disrupts essential cellular processes in cancer cells, leading to potent anti-tumor effects.
This compound Signaling Pathway in Pancreatic Cancer
Caption: this compound inhibits Aurora and FLT3 signaling pathways.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| Mia-PaCa2 | Pancreatic Cancer | EC50 | < 100 | [1] |
| MOLM-13 | AML | EC50 | ~ 5 | [2][6] |
| MV4-11 | AML | EC50 | ~ 5 | [2][6] |
In Vivo Efficacy of this compound in Mia-PaCa2 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Schedule | Outcome | Reference |
| This compound | 3 - 20 | Intravenous (iv) | Days 1-5 and 8-12 | Significant tumor growth inhibition | [1] |
Experimental Protocols
Cell Culture of Mia-PaCa2 Cells
This protocol outlines the standard procedure for culturing the human pancreatic cancer cell line Mia-PaCa2.
Materials:
-
Mia-PaCa2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of Mia-PaCa2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with PBS.[6] Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Cell Passage: Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cells, resuspend the pellet in fresh medium, and seed new T-75 flasks at a 1:4 to 1:6 split ratio. Change the medium every 2-3 days.
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal effective concentration (EC50) of this compound on Mia-PaCa2 cells.
Materials:
-
Mia-PaCa2 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Mia-PaCa2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis for Target Modulation
This protocol is to assess the effect of this compound on the phosphorylation of its targets, FLT3 and Aurora Kinase A, in Mia-PaCa2 cells.
Materials:
-
Mia-PaCa2 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed Mia-PaCa2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a Mia-PaCa2 xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Mia-PaCa2 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest Mia-PaCa2 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired doses (e.g., 3, 10, 20 mg/kg) according to the schedule (e.g., daily for 5 days, followed by a 2-day break). The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo efficacy studies.
Immunohistochemistry (IHC) for Tumor Analysis
This protocol is for the analysis of protein expression in excised tumor tissues from the xenograft study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualization: Visualize the antibody binding using a DAB substrate, which will produce a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Analyze the stained sections under a microscope to evaluate protein expression and localization.
Conclusion
This compound is a valuable tool for pancreatic cancer research, enabling the investigation of the roles of FLT3 and Aurora kinases in this disease. The protocols provided herein offer a framework for conducting in vitro and in vivo studies to further elucidate the therapeutic potential of this compound. These methodologies can be adapted and optimized to suit specific research questions and experimental setups.
References
- 1. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 3. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 4. Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase a inhibitor MLN8237 suppresses pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synergic approach to enhance long-term culture and manipulation of MiaPaCa-2 pancreatic cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIA PaCa-2 Cells [cytion.com]
Application Notes and Protocols for Flow Cytometry Analysis Following BPR1K871 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1K871 is a potent, multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.[1][2][3] These kinases are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of FLT3 and Aurora kinases is implicated in various malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] this compound has demonstrated potent anti-proliferative activity in cancer cell lines, inducing cell cycle arrest and apoptosis.[1][2] Flow cytometry is an essential tool for quantifying these cellular responses to this compound treatment.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry. The provided data tables summarize expected quantitative outcomes based on the known mechanism of action of this compound.
Data Presentation
Cell Cycle Analysis
Treatment with this compound is expected to induce cell cycle arrest, primarily at the G2/M phase, and lead to the formation of polyploid cells due to the inhibition of Aurora Kinase B, which is essential for cytokinesis. A study on the HCT-116 human colon cancer cell line showed that treatment with this compound led to the accumulation of multinucleated cells with 4N and 8N DNA content.[5]
Table 1: Expected Cell Cycle Distribution in HCT-116 Cells after 48-hour this compound Treatment
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % >G2/M (Polyploid) |
| Vehicle Control (DMSO) | 0 nM | 55 | 25 | 20 | <1 |
| This compound | 26 nM | 15 | 10 | 35 | 40 |
| This compound | 50 nM | 10 | 5 | 25 | 60 |
Note: Data are representative and based on the described effects of this compound on HCT-116 cells leading to increased 4N and 8N DNA content. Actual percentages may vary based on experimental conditions.
Apoptosis Analysis
The inhibition of critical survival signaling pathways by this compound is anticipated to induce apoptosis. The following table provides a representative example of the expected dose-dependent increase in apoptosis in an AML cell line, such as MV4-11, which harbors an FLT3-ITD mutation and is sensitive to FLT3 inhibitors.
Table 2: Apoptosis Induction in MV4-11 Cells after 24-hour this compound Treatment
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 nM | 95 | 3 | 2 |
| This compound | 5 nM | 60 | 25 | 15 |
| This compound | 10 nM | 40 | 35 | 25 |
| This compound | 25 nM | 20 | 40 | 40 |
Note: This data is representative of the expected outcome for a sensitive AML cell line. Actual percentages will vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol describes the preparation of cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining, followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 60 mm dish or an appropriate culture vessel and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
This compound Treatment: Treat the cells with the desired range of this compound concentrations (e.g., 0, 10, 26, 50 nM) for the specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram. Use appropriate software to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and >G2/M).
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both floating and adherent (if applicable) cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathway
Caption: this compound inhibits FLT3 and Aurora kinases, leading to apoptosis.
Experimental Workflow
Caption: Workflow for flow cytometry analysis after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BPR1K871 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BPR1K871, a multi-kinase inhibitor, in various mouse models of cancer. The included protocols are based on established methodologies and aim to facilitate the replication and further investigation of this compound's anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and acute toxicity of this compound in several mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg, IV) | Dosing Schedule | Outcome |
| MOLM-13 | Acute Myeloid Leukemia | Nude | 1, 3 | Once daily, days 1-5 and 8-12 | Significant tumor growth inhibition[1] |
| 10 | Once daily, days 1-5 | Significant tumor growth inhibition[1] | |||
| MV4-11 | Acute Myeloid Leukemia | Nude | 1, 3, 10 | Once daily, days 1-5 and 8-12 | Significant tumor growth inhibition[1] |
| COLO205 | Colorectal Cancer | Nude | 3, 10, 20 | Once daily, days 1-5 and 8-12 | Dose-dependent tumor growth inhibition |
| Mia-PaCa2 | Pancreatic Cancer | Nude | 3, 10, 20 | Once daily, days 1-5 and 8-12 | Dose-dependent tumor growth inhibition[1] |
Table 2: Acute Toxicity of this compound in Mice
| Mouse Strain | This compound Dose (mg/kg, IV) | Dosing Schedule | Observation Period | Outcome |
| ICR | 50 | Once daily for 5 days | Not specified | Well-tolerated without significant toxicity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflows for in vivo studies.
Caption: this compound inhibits FLT3 and Aurora Kinase signaling pathways.
Caption: General workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration
Materials:
-
This compound hydrochloride salt
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cremophor EL
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
In a sterile microcentrifuge tube, prepare the vehicle solution by mixing DMSO, Cremophor EL, and saline in a ratio of 10:20:70 (v/v/v). For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 200 µL of Cremophor EL, and 700 µL of saline.
-
Vortex the vehicle solution thoroughly to ensure it is a homogenous emulsion.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection.
-
Vortex the final formulation immediately before administration to ensure homogeneity.
Note: The final concentration of the drug should be calculated based on the dosing volume and the average weight of the mice.
Protocol 2: Cell Line-Derived Xenograft (CDX) Models
Materials:
-
MOLM-13, MV4-11, COLO205, or Mia-PaCa2 cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., nude mice), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the cancer cells under standard conditions until they reach the logarithmic growth phase.
-
Harvest the cells and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
MOLM-13 & MV4-11: A common concentration is 5 x 10^6 cells in 100-200 µL.
-
COLO205 & Mia-PaCa2: A common concentration is 1-5 x 10^6 cells in 100-200 µL.
-
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 200-500 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the prepared this compound formulation or vehicle control intravenously according to the dosing schedule outlined in Table 1.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for endpoint analysis (e.g., weight, immunohistochemistry).
-
Protocol 3: Acute Toxicity Study
Materials:
-
ICR mice (or other appropriate strain)
-
This compound formulation
-
Vehicle control
-
Appropriate caging and monitoring equipment
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Divide the mice into treatment and control groups (n=3-5 per group).
-
Administer a single intravenous dose of this compound or vehicle control. For this compound, a dose of 50 mg/kg has been shown to be well-tolerated when administered daily for five days.
-
Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.
-
Record body weights before dosing and at selected intervals throughout the study.
-
At the end of the observation period, perform a gross necropsy on all animals.
Protocol 4: Western Blot Analysis for Target Modulation
Materials:
-
MV4-11 or HCT-116 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-AURKA (Thr288), anti-AURKA, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Electrophoresis and Transfer:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells (e.g., MV4-11, HCT-116)
-
This compound
-
PBS
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Troubleshooting & Optimization
BPR1K871 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the multi-kinase inhibitor BPR1K871.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a quinazoline-based, multi-kinase inhibitor developed as a potential anti-cancer therapeutic for acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/AURKB), which are crucial in cell proliferation and mitosis.[1][3] this compound demonstrates potent anti-proliferative activity in cancer cell lines, particularly those with FLT3-ITD mutations.[1][2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar small molecule kinase inhibitors.[4][5][6] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[6]
Q3: My this compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. Why is this happening?
This is a common phenomenon known as precipitation or "crashing out" and occurs with many kinase inhibitors which are often lipophilic (hydrophobic) and have low aqueous solubility.[7] The compound is highly soluble in a strong organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer (e.g., cell culture media, PBS), the abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[7][8]
Q4: How can I improve the solubility of this compound in my final aqueous working solution?
Several strategies can be employed to mitigate precipitation and improve solubility upon dilution:
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in the assay medium as low as possible, ideally below 0.5%, to minimize both precipitation and solvent-induced cellular toxicity.[4][6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.[9]
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[4][8]
-
Gentle Warming: Using a pre-warmed (37°C) assay medium can sometimes improve solubility.[4][6]
-
Use of Co-solvents or Surfactants: For challenging applications, a formulation including co-solvents or surfactants may be necessary. For in vivo studies, this compound has been successfully formulated in a vehicle of DMSO, Cremophor EL (a surfactant), and saline.[1] A similar approach using low concentrations of surfactants like Tween 80 can be adapted for in vitro assays.[4][10]
Q5: What is the maximum recommended final DMSO concentration for cell-based assays?
The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration at or below 0.5%.[6] For long-term experiments or particularly sensitive cell lines, a final DMSO concentration of 0.1% or less is recommended. It is critical to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO used for the highest drug dose.[6]
Q6: Are there established formulation strategies for using this compound in animal studies?
Yes, for in vivo efficacy studies in xenograft models, the hydrochloride salt of this compound has been successfully dissolved in a formulation of DMSO, Cremophor EL, and saline, typically in a 10/20/70 ratio, for intravenous administration.[1] This type of formulation using a surfactant (Cremophor EL) is a standard method for administering poorly water-soluble compounds systemically.[1]
Data Presentation
Table 1: this compound Inhibitory and Anti-proliferative Activity
| Target / Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference |
|---|---|---|---|
| FLT3 | Enzymatic Assay | 19 nM | [1][11][12] |
| AURKA | Enzymatic Assay | 22 nM | [1][11][12] |
| AURKB | Enzymatic Assay | 13 nM | [1][3] |
| MOLM-13 (AML) | Cell Proliferation | ~5 nM | [1][2] |
| MV4-11 (AML) | Cell Proliferation | ~5 nM | [1][2] |
| COLO205 (Colorectal) | Cell Proliferation | < 100 nM | [1] |
| Mia-PaCa2 (Pancreatic) | Cell Proliferation | < 100 nM |[1] |
Table 2: this compound Solubility & Formulation Summary
| Parameter | Details | Reference |
|---|---|---|
| Stock Solution Solvents | Soluble in DMSO and Ethanol. | [4][5] |
| Aqueous Solubility | Considered low; a predecessor compound had a solubility of 0.452 µg/mL. This compound was designed for improved properties. | [1] |
| In Vivo Formulation | The hydrochloride salt was dissolved in DMSO/Cremophor EL/saline (10/20/70) for intravenous administration. |[1] |
Troubleshooting Guide for this compound Solubility
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | Insufficient solvent volume or energy. Presence of moisture in DMSO. | 1. Ensure the correct volume of high-purity, anhydrous DMSO is used.[6]2. Vortex the solution vigorously for 1-2 minutes.[7]3. Use a bath sonicator for 5-10 minutes to aid dissolution.[6][7]4. Gentle warming to 37°C may be applied.[4][6] |
| Precipitate forms immediately upon dilution into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[8][9] | 1. Lower the final concentration of this compound in the assay.[9]2. Add the DMSO stock to pre-warmed (37°C) buffer while vortexing.[4]3. Reduce the final DMSO concentration to <0.5%.[4]4. Consider adding a surfactant (e.g., 0.01% Tween 80) to the aqueous buffer.[4][10] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating. This may be due to temperature changes or interactions with media components. | 1. Maintain a constant temperature throughout the experiment.[9]2. Visually inspect for precipitation before making measurements.[9]3. Prepare fresh working solutions immediately before use.[4] |
| Inconsistent results between experiments. | The effective concentration of the compound is varying due to precipitation or degradation. | 1. Prepare fresh working solutions for each experiment from a frozen DMSO stock.[4][9]2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]3. Visually confirm the absence of precipitate before each use.[4] |
Signaling Pathway and Workflow Diagrams
Caption: this compound dual-inhibition signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of dilution and solubility outcome.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is dispersed.[7]
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[6][7]
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[4][6]
-
Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
-
Store aliquots at -20°C or -80°C, protected from light and moisture. Per vendor recommendations, solutions may be stored for up to one month at -20°C.[11]
Protocol 2: Standard Dilution of DMSO Stock into Aqueous Buffer
Objective: To dilute the this compound DMSO stock into an aqueous buffer while minimizing precipitation for in vitro assays.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Prepare the required volume of pre-warmed (37°C) aqueous buffer in a sterile tube.[4]
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to the side of the tube. This rapid mixing is crucial.[8]
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use this freshly prepared working solution immediately in your experiment to prevent the compound from precipitating over time.[4]
Protocol 3: Advanced Solubilization using a Co-Solvent/Surfactant System
Objective: To enhance the solubility of this compound in the final aqueous solution using a surfactant, adapted from a general method for poorly soluble compounds.[4]
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Tween 80 or Pluronic® F-68
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.01% Tween 80). Ensure this concentration is compatible with your specific assay and cell type.
-
Pre-warm the surfactant-containing buffer to 37°C.
-
Follow the steps outlined in Protocol 2, adding the DMSO stock solution to the surfactant-containing aqueous buffer while vortexing.
-
The surfactant molecules will help to stabilize the this compound, preventing it from aggregating and precipitating out of solution.
-
Use this solution immediately in your experiments.
Note: The optimal type and concentration of surfactant may need to be determined empirically for your specific experimental system to ensure maximum solubility and minimal cytotoxicity.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. hellobio.com [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (DBPR114) | FLT3 | 2443767-35-7 | Invivochem [invivochem.com]
Optimizing BPR1K871 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPR1K871 in in vitro assays. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-kinase inhibitor.[1][2] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.[1][3] These kinases are critical in cell signaling pathways that regulate cell proliferation and survival. By inhibiting FLT3 and Aurora kinases, this compound can block downstream signaling and impede the growth of cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines. It is particularly effective in acute myeloid leukemia (AML) cell lines that have FLT3-ITD mutations, such as MOLM-13 and MV4-11, with an EC50 of approximately 5 nM.[1][2] It has also shown efficacy in solid tumor cell lines, including COLO205 (colorectal) and Mia-PaCa2 (pancreatic), with EC50 values under 100 nM.[1]
Q3: What are the recommended starting concentrations for in vitro assays?
A3: The optimal concentration of this compound will depend on the specific assay and cell line used. For cell-based anti-proliferative assays in sensitive AML cell lines like MOLM-13 and MV4-11, concentrations in the low nanomolar range (e.g., 1-100 nM) are a good starting point, as the reported EC50 is around 5 nM.[1][2] For biochemical kinase assays, IC50 values are in the range of 19-22 nM for FLT3 and Aurora A/B kinases, so concentrations around this range should be used for initial experiments.[1] For western blot analysis to detect target engagement, concentrations from 2 nM to 100 nM have been shown to effectively inhibit FLT3 and Aurora A phosphorylation, respectively.[1]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is a solid that is soluble in DMSO.[3] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 19 |
| Aurora A | 22 |
| Aurora B | 13 |
Data sourced from Hsu YC, et al. (2016) and a 2021 ACS Publications paper.[1][2]
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ITD positive | ~ 5 |
| MV4-11 | Acute Myeloid Leukemia | ITD positive | ~ 5 |
| U937 | Acute Myeloid Leukemia | Negative | >10,000 |
| K562 | Chronic Myeloid Leukemia | Negative | >10,000 |
| COLO205 | Colorectal Adenocarcinoma | Not specified | < 100 |
| Mia-PaCa2 | Pancreatic Carcinoma | Not specified | < 100 |
Data compiled from Hsu YC, et al. (2016).[1]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Add the desired final concentrations to the wells. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for Target Engagement (pFLT3)
This protocol is for detecting the inhibition of FLT3 phosphorylation in cells treated with this compound.
Materials:
-
6-well cell culture plates
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Cancer cell line expressing FLT3 (e.g., MV4-11)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pFLT3, anti-total FLT3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 2, 10, 50, 100 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFLT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control antibody.
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for this compound.
Troubleshooting Guide
Q: My EC50 value is much higher than what is reported in the literature. What could be the reason?
A: Several factors could contribute to a higher than expected EC50 value:
-
Cell Line Health and Passage Number: Ensure you are using a healthy, low-passage number cell line. Older cell lines can develop resistance or have altered signaling pathways.
-
Compound Stability: this compound stock solutions in DMSO should be stored properly at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in culture medium for each experiment.
-
Assay Duration: The incubation time with the compound can significantly affect the EC50 value. If the reported EC50 was determined after 72 hours, a 48-hour assay might yield a higher value.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, use a consistent and reported FBS concentration.
-
Initial Seeding Density: The initial number of cells seeded can influence the outcome. A higher cell density may require a higher concentration of the inhibitor to achieve the same effect.
Q: I am not seeing a decrease in phosphorylated FLT3 in my western blot after this compound treatment. What should I check?
A: Here are some troubleshooting steps for your western blot experiment:
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target protein during sample preparation.
-
Antibody Quality: Ensure your primary antibody for phosphorylated FLT3 is specific and validated for western blotting.
-
Blocking Buffer: For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.
-
Treatment Time: The inhibition of FLT3 phosphorylation can be rapid. A 2-hour treatment has been shown to be effective, but you may need to optimize the treatment time for your specific cell line and experimental conditions.
-
Positive Control: Include a positive control, such as cells treated with a known FLT3 ligand to stimulate phosphorylation, to ensure your detection system is working correctly.
Q: I am observing cell death at my highest DMSO vehicle control concentration. How can I address this?
A: DMSO can be toxic to cells at higher concentrations.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay wells. This may require adjusting the concentration of your stock solution.
-
Vehicle Control Titration: Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line without affecting its viability.
-
Consistent DMSO Concentration: Ensure that all wells, including your untreated controls, have the same final concentration of DMSO.
Caption: Troubleshooting decision tree.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
BPR1K871 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor BPR1K871 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of this compound?
A1: this compound is a potent dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Aurora Kinase A (AURKA).[1][2] It also demonstrates significant inhibitory activity against Aurora Kinase B (AURKB).[1][3] A kinase scan revealed that at a concentration of 1000 nM, this compound inhibits 77 out of 395 therapeutically important non-mutant kinases by more than 65%.[1][3] While a complete list of all 77 off-targets is not fully detailed in the provided literature, its multi-kinase inhibitory nature is a key characteristic.[1][2]
Q2: In which cancer cell lines has this compound shown the most potent anti-proliferative activity?
A2: this compound demonstrates the highest potency in FLT3-expressing Acute Myeloid Leukemia (AML) cell lines, such as MOLM-13 and MV4-11, with EC50 values around 5 nM.[1][2] It also shows potent activity in solid tumor cell lines like COLO205 (colorectal) and Mia-PaCa2 (pancreatic), with EC50 values under 100 nM.[1]
Q3: Why is this compound significantly less effective in some leukemia cell lines like U937 and K562?
A3: The anti-proliferative activity of this compound is significantly lower in FLT3-negative leukemia cell lines such as U937 and K562.[1] This suggests that the potent cytotoxic effects of this compound are largely driven by the inhibition of FLT3. In cell lines lacking this target, the efficacy is substantially reduced.[1]
Q4: What is the expected phenotype after treating cells with this compound?
A4: Due to its dual inhibition of FLT3 and Aurora kinases, this compound can induce multiple cellular effects. Inhibition of FLT3 is expected to block proliferation and survival signals in FLT3-dependent AML cells.[1] Inhibition of Aurora kinases A and B will likely lead to defects in mitosis, such as mitotic arrest, endoreduplication, and apoptosis.[3] Functional studies have confirmed that this compound modulates both FLT3 and AURKA/B targets within cells.[1][2]
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity in my FLT3-negative control cell line.
-
Possible Cause 1: Off-target effects. this compound is a multi-kinase inhibitor.[1][2][4] At higher concentrations, it can inhibit other kinases essential for cell survival in your specific cell line. The KINOMEScan profile showed inhibition of 77 other kinases at 1 µM.[1][3]
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the known off-targets of this compound with the dependency profile of your control cell line if available.
-
Perform a Dose-Response Curve: Determine the EC50 in your control cell line. If it is within a range that suggests off-target activity (e.g., low micromolar), this is likely the cause.
-
Use a More Selective Inhibitor: As a negative control, use an AURKA-selective (e.g., compound 5 or 7 from the same study) or a FLT3-selective (e.g., compound 13) inhibitor to dissect the effects.[1][2]
-
Problem 2: My Western blot does not show a decrease in pFLT3 or pAURKA after treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The inhibition of pFLT3 and pAURKA is dose and time-dependent. In MV4-11 cells, complete inhibition of pFLT3 was observed at 2 nM and pAURKA at 100 nM after a 2-hour incubation.[1]
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 4, 6 hours) at a fixed, effective concentration.
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
-
Possible Cause 2: Cell Line Resistance. The cell line may have intrinsic or acquired resistance mechanisms that prevent the drug from reaching its target or that bypass the inhibited pathway.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your cell line expresses both FLT3 and Aurora kinases at the protein level.
-
Test a Sensitive Cell Line: Use a positive control cell line known to be sensitive to this compound, such as MOLM-13 or MV4-11.[1]
-
Problem 3: I see a discrepancy between the enzymatic IC50 and the cellular EC50 values.
-
Possible Cause 1: Cell Permeability and Efflux. The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration compared to what is used in an enzymatic assay.
-
Troubleshooting Steps:
-
Co-administer with Efflux Pump Inhibitors: While complex, this can help determine if efflux is a major issue.
-
Consider Physicochemical Properties: this compound was developed for intravenous administration due to poor oral bioavailability, which may hint at certain permeability characteristics.[1]
-
-
Possible Cause 2: Target Engagement in a Cellular Context. In cells, the inhibitor must compete with high intracellular concentrations of ATP and the native substrate. This can lead to a rightward shift in the effective concentration compared to an in vitro kinase assay.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This can be used to verify target engagement within intact cells.
-
Quantitative Data Summary
Table 1: Enzymatic Inhibition of this compound
| Kinase Target | IC50 (nM) |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
| CSF1R | 19 |
Data sourced from multiple studies.[1][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Positive | ~5 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Positive | ~5 |
| RS4-11 | Acute Myeloid Leukemia (AML) | Positive | Low nM |
| U937 | Acute Myeloid Leukemia (AML) | Negative | 8050 |
| K562 | Chronic Myeloid Leukemia (CML) | Negative | 2300 |
| COLO205 | Colorectal Cancer | N/A | < 100 |
| Mia-PaCa2 | Pancreatic Cancer | N/A | < 100 |
| HCT-116 | Colorectal Cancer | N/A | Potent |
EC50 values are the mean of at least two independent experiments.[1][2]
Experimental Protocols
1. Cell Viability (Anti-proliferative) Assay
-
Method: MTS Assay
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound (typically 8 concentrations) or DMSO as a vehicle control. Each concentration should be tested in duplicate or triplicate.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega CellTiter 96 AQueous One Solution).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the 50% effective concentration (EC50) by normalizing the results to the DMSO control and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
2. Western Blot for Target Modulation
-
Objective: To measure the phosphorylation status of FLT3 and AURKA.
-
Procedure:
-
Culture cells (e.g., MV4-11) to a suitable confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 2, 10, 50, 100, 500 nM) for a fixed time (e.g., 2 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pFLT3 (Tyr591), FLT3, pAURKA (Thr288), AURKA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Visualizations
Caption: this compound inhibits FLT3 and Aurora Kinase A/B pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting BPR1K871 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-kinase inhibitor BPR1K871. The following information is designed to address common issues, particularly precipitation in cell culture media, to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the cause?
A1: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low aqueous solubility.[1] The aqueous solubility of this compound is reported to be as low as 0.124 μg/mL.[1] When a concentrated stock solution of this compound (typically in DMSO) is diluted into the culture medium, the compound can "crash out" of solution if its concentration exceeds this solubility limit.[2]
Other factors that can contribute to precipitation include:
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High Final Concentration: The intended final concentration of this compound in your experiment may be above its solubility threshold in the specific cell culture medium being used.
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Temperature Shifts: Adding the compound to cold media can decrease its solubility.[2] Temperature fluctuations, such as removing the culture vessel from a 37°C incubator for extended periods, can also promote precipitation.[2]
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pH of the Media: The pH of the culture medium can influence the solubility of compounds.[3] this compound's solubility is noted to improve in acidic conditions (pH ≤ 5.2).[1]
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Interactions with Media Components: Components of the media, such as salts and proteins, can sometimes interact with the compound, leading to the formation of insoluble complexes.[3]
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: Several strategies can be employed to prevent the precipitation of this compound:
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Optimize Stock and Working Concentrations:
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Prepare a high-concentration stock solution in an appropriate solvent like DMSO, where this compound is highly soluble (up to 125 mg/mL or 237.62 mM).[4]
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Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent toxicity and minimize its effect on compound solubility.[2]
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Decrease the final working concentration of this compound in your experiment if it is too high.
-
-
Proper Dilution Technique:
-
Always use pre-warmed (37°C) cell culture media for dilutions to avoid temperature-related solubility issues.[2]
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed culture medium.[2]
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Add the compound dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2]
-
-
Media and Supplement Considerations:
-
The presence of serum in the media can sometimes help to stabilize small molecules and prevent precipitation.
-
Be aware that different basal media formulations can have varying effects on compound solubility.[3]
-
Q3: What are the primary cellular targets of this compound?
A3: this compound is a potent multi-kinase inhibitor that primarily targets FLT3 and Aurora kinases (A and B).[1][5] It has shown significant anti-proliferative activity in cancer cell lines with mutations in FLT3.[6][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| FLT3 | Kinase Inhibition | 19 | [1][5] |
| AURKA (Aurora A) | Kinase Inhibition | 22 | [1][5] |
| AURKB (Aurora B) | Kinase Inhibition | 13 | [5] |
| MOLM-13 (AML) | Cell Proliferation | ~5 | [1][8] |
| MV4-11 (AML) | Cell Proliferation | ~5 | [1][8] |
| COLO205 (Colorectal) | Cell Proliferation | < 100 | [6] |
| Mia-PaCa2 (Pancreatic) | Cell Proliferation | < 100 | [6] |
Experimental Protocols
Protocol for Preparation and Use of this compound in Cell Culture
1. Materials:
- This compound powder
- Anhydrous DMSO
- Sterile, low-protein binding microcentrifuge tubes
- Sterile, pre-warmed (37°C) cell culture medium (e.g., RPMI-1640)
- Vortex mixer
2. Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve a 10 mM stock solution. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C, protected from light.
3. Dilution of this compound into Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. d. When adding the this compound solution to the medium, add it dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. e. Visually inspect the medium for any signs of precipitation (cloudiness or visible particles) after dilution.
4. Treatment of Cells: a. Remove the old medium from your cell culture plates. b. Add the medium containing the final desired concentration of this compound to the cells. c. Gently rock the plate to ensure even distribution of the compound. d. Return the plate to the incubator.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action on FLT3 and Aurora kinase pathways.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DBPR114) | FLT3 | 2443767-35-7 | Invivochem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 8. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1K871 stability in cell culture conditions
Welcome to the technical support center for BPR1K871, a potent multi-kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture conditions.
Troubleshooting Guide
This guide provides solutions to potential problems you may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected drug efficacy in cell-based assays. | Degradation of this compound in cell culture medium. The compound may not be stable over the full duration of your experiment at 37°C. | Perform a stability study of this compound in your specific cell culture medium and conditions to determine its half-life. Consider adding the compound at multiple time points during a long-term experiment. |
| Binding to serum proteins. Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | Test the efficacy of this compound in low-serum or serum-free media, if compatible with your cell line. You can also perform a serum-binding assay to quantify the extent of this interaction. | |
| Adsorption to plasticware. Lipophilic compounds can adhere to the surface of plastic plates and tubes, lowering the available concentration. | Use low-binding plasticware for your experiments. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Precipitation of the compound in the cell culture medium. | Poor aqueous solubility. this compound has low solubility in water at neutral pH. | Ensure the final concentration of the DMSO stock in the medium is low (typically ≤ 0.1%). The aqueous solubility of this compound is significantly improved in acidic conditions (pH ≤ 5.2).[1] While cell culture media are typically buffered to a neutral pH, this information may be useful for stock solution preparation. |
| Incorrect stock solution preparation. The compound may not be fully dissolved in the initial stock. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure complete dissolution by gentle warming and vortexing. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. | |
| High variability between experimental replicates. | Inconsistent compound addition. Pipetting errors or incomplete mixing can lead to variable concentrations across wells. | Ensure accurate pipetting and thorough but gentle mixing after adding this compound to the cell culture medium. |
| Cell seeding density. Variations in the number of cells per well can affect the outcome of proliferation or viability assays. | Use a consistent cell seeding protocol and verify cell density and viability before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Q2: How should I store this compound stock solutions?
A2: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots.
Q3: What is the known stability of this compound?
Q4: Is this compound sensitive to light or pH?
A4: There is no specific information available regarding the light sensitivity of this compound, but as a general precaution for small molecules, it is recommended to protect solutions from direct light. The aqueous solubility of this compound is pH-dependent, with significantly increased solubility at a pH of 5.2 or lower.[1]
Q5: What are the primary cellular targets of this compound?
A5: this compound is a multi-kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.[1][2][3] It has shown potent anti-proliferative activity in cancer cell lines expressing these kinases.[1][3]
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (FLT3) | 19 nM | [1][2] |
| IC₅₀ (AURKA) | 22 nM | [1][2] |
| IC₅₀ (AURKB) | 13 nM | [2] |
| EC₅₀ (MOLM-13 cells) | ~5 nM | [1][3] |
| EC₅₀ (MV4-11 cells) | ~5 nM | [1][3] |
| Aqueous Solubility (water) | 0.124 µg/mL | [1] |
| Aqueous Solubility (pH ≤ 5.2) | > 500 µg/mL (up to 4000-fold increase) | [1] |
| Microsomal Stability (Human, 30 min) | > 80% remaining | [1] |
| Microsomal Stability (Mouse, 30 min) | > 30% remaining | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
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Low-binding microcentrifuge tubes
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the test medium. Spike the pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a control solution. As a control for inherent chemical stability, prepare a solution of this compound at the same final concentration in PBS.
-
Incubation. Aliquot the test medium and control solution into sterile, low-binding tubes. Incubate them at 37°C in a 5% CO₂ incubator.
-
Time Points. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be processed immediately after preparation.
-
Sample Preparation for Analysis. For each time point, precipitate proteins and extract the compound. A common method is to add 2-3 volumes of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis. Transfer the supernatant to HPLC or LC-MS vials and analyze the concentration of this compound.
-
Data Analysis. Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. This data can be used to calculate the half-life (t₁/₂) of this compound in your specific cell culture conditions.
Visualizations
Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.
Caption: Workflow for determining this compound stability in cell culture.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BPR1K871 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and ensure the successful execution of preclinical studies involving the multi-kinase inhibitor, BPR1K871.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, quinazoline-based, multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (A and B).[1][2][3] Its dual inhibitory action is designed to combat malignancies such as acute myeloid leukemia (AML) and various solid tumors.[1][3] By inhibiting FLT3, this compound disrupts signaling pathways crucial for the proliferation and survival of leukemia cells.[1] Inhibition of Aurora kinases interferes with mitotic progression, leading to cell cycle arrest and apoptosis.[4]
Q2: What are the potential toxicities associated with this compound in animal models?
A2: Preclinical studies with this compound in xenograft mouse models at doses ranging from 3–20 mg/kg administered intravenously (IV) have shown the compound to be well-tolerated without significant adverse effects or body weight loss.[1] An acute toxicity study in ICR mice indicated that this compound was well-tolerated at 50 mg/kg (IV) for five consecutive days. However, as a dual FLT3 and Aurora kinase inhibitor, this compound may share a toxicity profile with other inhibitors in its class. Clinical trial data for a similar dual inhibitor, EP0042, revealed potential treatment-emergent adverse events that researchers should be aware of and monitor for in preclinical models. These include:
-
Gastrointestinal: Diarrhea, nausea, decreased appetite, constipation, and stomatitis.[5][6]
-
Neurological: Ataxia, somnolence, dizziness, and encephalopathy. These were identified as dose-limiting toxicities in the EP0042 trial but were reversible upon treatment interruption.[5][6]
Q3: What is a recommended starting dose and formulation for this compound in in vivo studies?
A3: Based on published preclinical data, a starting dose range of 1-10 mg/kg administered intravenously is a reasonable starting point for efficacy studies in mouse xenograft models.[1] For toxicity studies, dose escalation can be performed to determine the maximum tolerated dose (MTD).
A commonly used formulation for the hydrochloride salt of this compound is a solution in a vehicle composed of DMSO/Cremophor EL/saline (10/20/70, v/v/v) . It is important to note that a predecessor to this compound exhibited dose-limiting toxicity due to poor aqueous solubility, highlighting the critical role of proper formulation.[1]
Troubleshooting Guides
Issue 1: Observed Toxicity in Animal Models
Table 1: Troubleshooting Common Toxicities
| Observed Toxicity | Potential Cause | Recommended Action |
| Weight Loss (>15%) or Reduced Food/Water Intake | - General malaise- Gastrointestinal toxicity- Dehydration | - Monitor body weight daily.- Provide supportive care, such as softened, palatable food and hydration support (e.g., subcutaneous fluids).- Consider dose reduction or a temporary halt in dosing. |
| Diarrhea | - Direct gastrointestinal tract toxicity | - Monitor for signs of dehydration.- Provide supportive care as mentioned above.- If severe, consider dose reduction. |
| Neurological Symptoms (Ataxia, Lethargy, Tremors) | - Central nervous system toxicity | - Perform regular neurological assessments (e.g., gait, righting reflex).- If significant neurological signs are observed, this may represent a dose-limiting toxicity. Consider immediate dose reduction or cessation and humane endpoints. |
| Abnormal Hematology (Anemia, Neutropenia, Thrombocytopenia) | - Bone marrow suppression (a known effect of some kinase inhibitors) | - Conduct complete blood counts (CBCs) at baseline and regular intervals during the study.- If significant cytopenias are observed, consider dose reduction or less frequent dosing. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Toxicity Assessment
-
Animal Model: Use healthy, young adult rodents (e.g., ICR or BALB/c mice), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimate for at least 5 days before the start of the study.
-
Grouping: Divide animals into a control group (vehicle only) and at least three this compound treatment groups with escalating doses. A starting point could be doses of 10, 25, and 50 mg/kg.
-
Administration: Administer this compound or vehicle as a single intravenous bolus injection.
-
Observation:
-
Monitor animals continuously for the first 4 hours post-administration for any immediate adverse reactions.
-
Record clinical signs (e.g., changes in posture, activity, breathing) and mortality at least twice daily for 14 days.
-
Measure and record the body weight of each animal just before dosing and daily thereafter.
-
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Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
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Data Analysis: Determine the LD50 if possible, and identify any signs of toxicity and the no-observed-adverse-effect level (NOAEL).
Visualizations
Signaling Pathway
Caption: this compound inhibits FLT3 and Aurora kinases, leading to apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity in animal models.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Interpreting Unexpected Results with BPR1K871: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BPR1K871.
Frequently Asked Questions (FAQs)
Q1: We observe lower than expected potency (higher EC50) of this compound in our cancer cell line, which is reported to be sensitive.
A1: Several factors could contribute to this discrepancy. First, verify the FLT3 and Aurora kinase status of your cell line. This compound is a potent dual inhibitor of FLT3 and Aurora kinases A and B.[1][2][3][4] Its highest potency is observed in cell lines with FLT3-ITD mutations, such as MOLM-13 and MV4-11.[1] In cell lines lacking this mutation or expressing wild-type FLT3, the anti-proliferative activity may be reduced.[1]
Second, review your experimental protocol. Ensure accurate drug concentration, appropriate cell seeding density, and incubation time. The method used to assess cell viability can also influence the results. The originally reported EC50 values were determined using the MTS method after a specific incubation period.[1]
Q2: this compound shows some activity in our FLT3-negative cancer cell line. Is this expected?
A2: Yes, this is possible. This compound is a multi-kinase inhibitor.[1][2][5] While it potently inhibits FLT3 and Aurora kinases, a kinase scan revealed that it inhibits 77 therapeutically relevant kinases by more than 65% at a concentration of 1000 nM.[1][3] Therefore, the observed activity in FLT3-negative cell lines could be due to the inhibition of other essential kinases. For example, potent activity has been observed in solid tumor cell lines like COLO205 (colorectal) and Mia-PaCa2 (pancreatic).[1][2]
Q3: We are seeing significant cytotoxicity in our in vivo model at doses reported to be well-tolerated.
A3: In vivo toxicity can be influenced by several factors. The formulation and route of administration are critical. The hydrochloride salt of this compound was administered intravenously in a specific vehicle (DMSO/cremophor EL/saline) in the initial studies.[1] Differences in formulation could alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially leading to increased toxicity. Additionally, off-target effects of this multi-kinase inhibitor might be more pronounced in a complex biological system compared to in vitro cell cultures.[6]
Q4: We have developed a cell line with acquired resistance to a selective FLT3 inhibitor. Will this compound be effective?
A4: Targeting multiple signaling pathways simultaneously is a strategy to overcome acquired resistance to single-kinase inhibitors.[1] Resistance to selective FLT3 inhibitors can emerge through various mechanisms, including the activation of alternative signaling pathways.[7] Since this compound targets both FLT3 and Aurora kinases, and a host of other kinases, it has the potential to be effective against cell lines that have developed resistance to a selective FLT3 inhibitor by activating compensatory pathways.
Troubleshooting Flowchart
Below is a logical workflow to troubleshoot unexpected results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
Data Summary Tables
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~5 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~5 |
| RS4-11 | Acute Lymphoblastic Leukemia | Wild-type FLT3 | Data not available |
| U937 | Acute Myeloid Leukemia | FLT3-negative | >18000 |
| K562 | Chronic Myeloid Leukemia | FLT3-negative | >20000 |
| COLO205 | Colorectal Cancer | Not specified | <100 |
| Mia-PaCa2 | Pancreatic Cancer | Not specified | <100 |
| Data sourced from[1] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
| Data sourced from[1][3] |
Signaling Pathway
This compound primarily targets the FLT3 and Aurora kinase signaling pathways, which are crucial for cell proliferation, survival, and division.
Caption: this compound inhibits FLT3 and Aurora kinase pathways.
Key Experimental Protocols
1. Cell Viability (MTS) Assay
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Objective: To determine the anti-proliferative effect of this compound.
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Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's protocol (e.g., 1-4 hours).
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.[1]
-
2. Western Blot Analysis for Target Modulation
-
Objective: To confirm the inhibition of FLT3 and Aurora kinase phosphorylation.
-
Methodology:
-
Treat cells (e.g., MV4-11) with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-FLT3 (e.g., Tyr591), phospho-AURKA (e.g., Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).
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Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[1]
-
3. In Vivo Antitumor Efficacy Study
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Objective: To evaluate the antitumor effect of this compound in a xenograft model.
-
Methodology:
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Subcutaneously inoculate nude mice with cancer cells (e.g., MOLM-13 or MV4-11).
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When tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
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Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) according to a specific schedule (e.g., daily for 5 days).
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Monitor tumor volume and body weight regularly.
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At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]
-
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BPR1K871 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the multi-kinase inhibitor BPR1K871. The following information addresses potential issues, including lot-to-lot variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, quinazoline-based, multi-kinase inhibitor. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.[1][2] By inhibiting these kinases, this compound disrupts signaling pathways that are crucial for cell proliferation, survival, and division, making it a candidate for anti-cancer therapy, particularly in Acute Myeloid Leukemia (AML).[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For solid this compound, it is recommended to store it at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To ensure the stability and activity of the compound, it is advisable to prepare fresh working solutions from the stock solution on the day of the experiment and avoid repeated freeze-thaw cycles.
Q3: I am observing a decrease in the potency (higher EC50/IC50) of a new lot of this compound in my cell viability assays compared to a previous lot. What could be the cause?
A3: A decrease in potency with a new lot of this compound can stem from several factors related to lot-to-lot variability. The most common causes include:
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Purity Differences: The new lot may have a lower purity than the previous one. Even small amounts of impurities can affect the compound's biological activity.[3][4] It is recommended to verify the purity of the new lot.
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Presence of Inactive Isomers or Byproducts: The synthesis of this compound is a multi-step process where inactive isomers or related byproducts can be generated.[1][5] These impurities may interfere with the binding of the active compound to its target kinases.
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Compound Degradation: Improper storage or handling of the new lot could lead to degradation of the compound, reducing its effective concentration.
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Inaccurate Concentration of Stock Solution: Errors in weighing the compound or in the volume of solvent used to prepare the stock solution can lead to a lower than expected concentration.
Q4: My Western blot results show inconsistent inhibition of p-FLT3 or p-AURKA with a new lot of this compound, even at concentrations that were previously effective. How can I troubleshoot this?
A4: Inconsistent target inhibition in Western blots with a new lot of this compound can be due to issues with the compound itself or the experimental procedure. Here are some troubleshooting steps:
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Confirm Compound Activity: First, ensure the new lot of this compound is active. You can do this by performing a dose-response experiment in a sensitive cell line and comparing the EC50 value to that of a previous, validated lot.
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Optimize Treatment Conditions: The optimal treatment time and concentration may need to be re-evaluated for a new lot. It is advisable to perform a time-course and dose-response experiment to determine the ideal conditions for observing target inhibition.
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Check for Solubility Issues: Ensure that this compound is completely dissolved in your stock solution and that it does not precipitate when diluted in cell culture media. Precipitation will lead to a lower effective concentration.
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Standardize Lysate Preparation: Ensure that your cell lysis and protein quantification steps are consistent. Variations in protein concentration or the use of lysis buffers without adequate phosphatase and protease inhibitors can affect the detection of phosphorylated proteins.
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Verify Antibody Performance: Ensure that the primary antibodies for p-FLT3 and p-AURKA are specific and used at the optimal dilution.
Troubleshooting Guides
Issue 1: Increased EC50 in Cell Viability Assays with a New Lot of this compound
If you observe a significant rightward shift in the dose-response curve (i.e., a higher EC50 value) for a new lot of this compound in your cell viability assays (e.g., MTS or MTT), follow this troubleshooting workflow:
Troubleshooting workflow for reduced potency of a new this compound lot.
Issue 2: Inconsistent Inhibition of Target Phosphorylation in Western Blot
If you are not observing the expected dose-dependent decrease in the phosphorylation of FLT3 (at Tyr591) or Aurora Kinase A (at Thr288) with a new lot of this compound, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Perform a cell viability assay with the new lot to confirm its biological activity. | The EC50 should be within the expected range (e.g., ~5 nM in MOLM-13 or MV4-11 cells). |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) at a fixed, effective concentration. | Determine the optimal time point for maximal inhibition of target phosphorylation. |
| Insufficient Drug Concentration | Perform a dose-response experiment with a range of concentrations around the expected IC50. | Observe a clear dose-dependent decrease in the phosphorylated target protein. |
| Poor Antibody Quality | Use a positive control (e.g., lysate from cells known to have high target phosphorylation) and a negative control. | The antibody should detect a strong signal in the positive control and minimal signal in the negative control. |
| Sample Preparation Issues | Ensure consistent protein loading and the use of fresh lysis buffer with phosphatase and protease inhibitors. | The loading control (e.g., β-actin, GAPDH) should show equal band intensity across all lanes. |
Experimental Protocols
Detailed Protocol for MTS Cell Viability Assay
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Cell Seeding:
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Harvest cells in the logarithmic growth phase.
-
Perform a cell count and prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition and Absorbance Reading:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.
-
Detailed Protocol for Western Blot Analysis of p-FLT3 and p-AURKA
-
Cell Treatment and Lysis:
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Seed cells (e.g., MV4-11) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Wash the cells once with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3 (Tyr591) and p-AURKA (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe for total FLT3, total AURKA, and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound
The following table summarizes the reported IC50 and EC50 values for this compound from various studies. Differences in reported values can arise from variations in experimental conditions, which can be analogous to the variability observed between different lots of the compound.
| Target/Assay | Cell Line | Value (nM) | Reference |
| FLT3 (enzymatic) | - | 19 | [1][2] |
| AURKA (enzymatic) | - | 22 | [1][2] |
| AURKB (enzymatic) | - | 13 | [1] |
| Cell Proliferation (EC50) | MOLM-13 | ~5 | [2] |
| Cell Proliferation (EC50) | MV4-11 | ~5 | [2] |
| Cell Proliferation (EC50) | COLO205 | < 100 | [2] |
| Cell Proliferation (EC50) | Mia-PaCa2 | < 100 | [2] |
Mandatory Visualizations
Signaling pathways targeted by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BPR1K871 and Other FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical multi-kinase inhibitor BPR1K871 against other notable FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the treatment of Acute Myeloid Leukemia (AML). The content is supported by experimental data to inform research and development decisions.
Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis, making targeted inhibition of the FLT3 signaling pathway a critical therapeutic strategy.[1] This guide will delve into the specifics of this compound, a novel quinazoline-based inhibitor, and compare its performance with established FLT3 inhibitors such as quizartinib, gilteritinib (B612023), sorafenib (B1663141), and crenolanib.
Overview of this compound
This compound is a potent, multi-kinase inhibitor, distinguished by its dual-action mechanism targeting both FLT3 and Aurora kinases (AURKA/B).[1][2] Developed from a quinazoline (B50416) scaffold, it has demonstrated significant anti-proliferative activities in AML cell lines positive for the FLT3-internal tandem duplication (ITD) mutation.[1][2] Its multi-targeted nature presents a potential advantage in overcoming the resistance mechanisms that can limit the efficacy of more selective FLT3 inhibitors.[2]
Comparative In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of this compound and other key FLT3 inhibitors against their primary targets and relevant AML cell lines.
Table 1: Enzymatic Inhibitory Activity (IC50, nM)
| Inhibitor | FLT3 (Wild-Type) | FLT3-ITD | FLT3-D835Y | AURKA | AURKB | c-Kit |
| This compound | - | 19[3] | - | 22[3] | 13[3] | - |
| Quizartinib | 6.3[4] | 0.4-0.89[5] | >1000[5] | - | - | - |
| Gilteritinib | 5-19.7[5][6] | 0.7-1.8[6] | 1.6[5] | - | - | 102[6] |
| Crenolanib | ~2[5] | 1-3[5] | 8.8[5] | - | - | 67[7] |
| Sorafenib | - | - | 210[8] | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity in AML Cell Lines (EC50/IC50, nM)
| Inhibitor | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | MOLM-14 (FLT3-ITD) |
| This compound | ~5[1] | ~5[1] | - |
| Quizartinib | 0.31-0.56[5] | 0.38-0.89[5] | 0.67-0.73[5] |
| Gilteritinib | 0.92[5] | 2.9[5] | 7.87[5] |
| Crenolanib | 8[5] | - | 7[5] |
| Sorafenib | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in AML xenograft models (MOLM-13 and MV4-11) at doses ranging from 3-20 mg/kg (intravenous administration) without notable toxicity.[2] Comparative in vivo studies of other FLT3 inhibitors have highlighted key differences. For instance, in a MOLM-13 xenograft model where the FLT3 ligand (FL) was overexpressed, quizartinib's tumor growth inhibition was reduced to 66%, whereas gilteritinib maintained a high level of efficacy at 95%.[9] This suggests that gilteritinib may be more effective in microenvironments with high FL levels, such as the bone marrow.[9]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are outlines of key experimental protocols for evaluating FLT3 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
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Reagent Preparation : Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate (e.g., myelin basic protein for FLT3).[10]
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Assay Plate Setup : Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[11]
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Kinase Reaction : Add the FLT3 enzyme to each well and incubate briefly. Initiate the kinase reaction by adding the substrate/ATP master mix. Incubate at room temperature for a defined period (e.g., 60-120 minutes).[10][11]
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Signal Detection : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[12]
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the number of viable cells in culture based on the quantification of ATP.
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Cell Seeding : Seed AML cell lines (e.g., MV4-11, MOLM-13) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well).
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Compound Treatment : Prepare serial dilutions of the test inhibitor in culture medium and add to the appropriate wells. Include a vehicle control (DMSO).
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Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
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Luminescence Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[13]
-
Data Analysis : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Determine the EC50 value from the dose-response curve.[13]
Western Blotting for FLT3 Signaling
This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.
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Cell Treatment and Lysis : Treat AML cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Harvest the cells and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]
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Protein Quantification and Preparation : Determine the protein concentration of the lysates. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Protein Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FLT3, p-STAT5, p-ERK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Signal Detection : Apply an ECL substrate and detect the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.[13]
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to FLT3 inhibition in AML.
Conclusion
This compound emerges as a promising preclinical candidate with a unique dual inhibitory mechanism against both FLT3 and Aurora kinases. Its potent anti-proliferative activity in FLT3-ITD positive AML cell lines is comparable to, and in some cases better than, standard inhibitors.[2] The multi-kinase targeting approach of this compound may offer a strategy to overcome resistance mechanisms that challenge the long-term efficacy of more selective FLT3 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in AML and other malignancies. This guide provides a foundational comparison to aid in the ongoing research and development of novel cancer therapeutics.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenolanib - Wikipedia [en.wikipedia.org]
- 8. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
BPR1K871 vs. Sorafenib: A Preclinical Comparative Guide
In the landscape of targeted cancer therapies, multi-kinase inhibitors represent a critical class of drugs designed to simultaneously block multiple signaling pathways essential for tumor growth and survival. This guide provides a detailed preclinical comparison of two such inhibitors: BPR1K871, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A/B, and sorafenib (B1663141), an established multi-kinase inhibitor targeting RAF kinases, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). This objective analysis is intended for researchers, scientists, and drug development professionals to evaluate the differential efficacy and mechanisms of these compounds in preclinical cancer models.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
This compound and sorafenib exhibit distinct kinase inhibition profiles, leading to different mechanisms of antitumor activity.
This compound is a potent dual inhibitor of FLT3 and Aurora kinases A and B.[1][2] FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[1][2] Aurora kinases are key regulators of mitosis, and their inhibition leads to defects in cell division and subsequent apoptosis.[1][2] By targeting both pathways, this compound offers a dual-pronged attack on cancer cells, impacting both proliferation and cell cycle progression.
Sorafenib , on the other hand, is a broader spectrum multi-kinase inhibitor. Its primary targets include the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and receptor tyrosine kinases such as VEGFR and PDGFR, which are central to angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4] This dual mechanism allows sorafenib to both directly inhibit tumor cell growth and indirectly starve tumors by cutting off their blood supply.[3]
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by each inhibitor.
In Vitro Efficacy: Head-to-Head Comparison
The anti-proliferative activity of this compound and sorafenib has been evaluated across a panel of human cancer cell lines. This compound demonstrated potent, low nanomolar inhibitory activity, particularly in cell lines with FLT3 mutations.[1][5]
| Cell Line | Cancer Type | This compound EC50 (nM)[5] | Sorafenib EC50 (nM)[5] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | >18000 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | 3350 |
| RS4-11 | Acute Lymphoblastic Leukemia (FLT3-wt) | 34 | 1400 |
| COLO205 | Colorectal Cancer | 34 | >10000 |
| Mia-PaCa2 | Pancreatic Cancer | 67 | >10000 |
| U937 | Histiocytic Lymphoma (FLT3-negative) | 8050 | >18000 |
| K562 | Chronic Myeloid Leukemia (FLT3-negative) | 2300 | >20000 |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.
As the data indicates, this compound exhibited significantly greater potency than sorafenib in FLT3-ITD positive AML cell lines (MOLM-13 and MV4-11) and also showed superior activity in colorectal (COLO205) and pancreatic (Mia-PaCa2) cancer cell lines.[5] In FLT3-negative cell lines (U937 and K562), both compounds were less active, highlighting the target-specific activity of this compound.[5]
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound and sorafenib has been assessed in various mouse xenograft models.
This compound has demonstrated significant in vivo efficacy in both leukemia and solid tumor models. In xenograft models of AML (MOLM-13 and MV4-11), intravenous administration of this compound at doses of 3-20 mg/kg resulted in significant tumor growth inhibition without notable toxicity.[1] Furthermore, this compound also showed excellent efficacy in colorectal (COLO205) and pancreatic (Mia-PaCa2) xenograft models.[1]
Sorafenib has well-documented preclinical antitumor activity in a broad range of xenograft models, including hepatocellular carcinoma, renal cell carcinoma, and others.[6][7] For instance, in a hepatocellular carcinoma xenograft model (PLC/PRF/5), oral administration of sorafenib inhibited tumor growth and was associated with reduced levels of pERK and decreased microvessel density.[7]
While direct head-to-head in vivo studies are limited in the public domain, the available data suggests that this compound is a highly potent agent in specific cancer models, particularly those driven by FLT3 mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or sorafenib and incubated for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
EC50 values are calculated from the dose-response curves.
Western Blot Analysis for Target Modulation
Western blotting is used to detect the phosphorylation status of target proteins, confirming that the drug is hitting its intended target within the cells.
Protocol:
-
Cancer cells (e.g., MV4-11) are treated with this compound or a vehicle control for a specified time (e.g., 2 hours).[1]
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (pFLT3) and phosphorylated Aurora Kinase A/B (pAURKA/B), as well as total FLT3 and Aurora Kinase A/B as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylated form of the target protein indicates successful target engagement by the inhibitor.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., MOLM-13 or MV4-11).[1]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound (e.g., 3-20 mg/kg, intravenously) or sorafenib is administered according to a specific dosing schedule.[1] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to assess target modulation in vivo.
Conclusion
The preclinical data presented in this guide highlights this compound as a highly potent and selective inhibitor with a distinct mechanism of action compared to the broader-spectrum multi-kinase inhibitor, sorafenib. In vitro studies demonstrate the superior potency of this compound, particularly in cancer cell lines harboring FLT3-ITD mutations. In vivo studies confirm the significant antitumor efficacy of this compound in both leukemia and solid tumor xenograft models.
While sorafenib remains a valuable therapeutic agent with proven efficacy against a range of cancers, the preclinical profile of this compound suggests it may offer a more targeted and potent therapeutic option for specific patient populations, particularly those with malignancies driven by FLT3 and Aurora kinase signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
A Comparative Analysis of BPR1K871 and VX680 in the Treatment of Solid Tumors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparison of two multi-kinase inhibitors, BPR1K871 and VX680 (also known as Tozasertib), with a focus on their application in solid tumors. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and VX680 exert their anti-tumor effects by targeting key kinases involved in cell cycle regulation and proliferation. However, their specific inhibitory profiles exhibit notable differences.
This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism involves the modulation of the FLT3 and AURKA/B targets within cancer cells.[1][2] A broad kinase profiling study revealed that this compound inhibits 77 therapeutically relevant kinases at a concentration of 1000 nM, highlighting its multi-kinase inhibitory potential.[1][3]
VX680 (Tozasertib) is a pan-Aurora kinase inhibitor, demonstrating potent activity against Aurora A, B, and C.[4][5] It also exhibits inhibitory activity against FLT3 and Bcr-Abl tyrosine kinase.[4] VX680 functions as a type I small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases.[6] Interestingly, it has also been identified as a potent inhibitor of RIPK1-dependent necroptosis, a form of programmed cell death, independent of its Aurora kinase inhibition.[7]
Preclinical Efficacy in Solid Tumors: In Vitro and In Vivo Evidence
Both compounds have demonstrated promising anti-proliferative activity in a range of solid tumor models.
This compound has shown potent anti-proliferative effects in colon cancer (COLO205) and pancreatic cancer (Mia-PaCa2) cell lines, with EC50 values of less than 100 nM.[1] In vivo studies using xenograft models of these cancers have also demonstrated significant tumor regression upon intravenous administration of this compound.[1][2]
VX680 has displayed anti-cancer effects in various solid tumor cell lines, including those derived from adrenocortical carcinoma and metastatic adrenal tumors.[8] It has been shown to induce apoptosis and inhibit proliferation in anaplastic thyroid cancer cells with IC50 values ranging from 25 to 150 nM.[4] Furthermore, VX680 has demonstrated the ability to trigger tumor regression in pancreatic and colon cancer xenograft models.[4] In combination with cisplatin (B142131), VX680 has been shown to synergistically enhance cytotoxic effects in esophageal squamous cell carcinoma cells.[9]
Quantitative Comparison of In Vitro Activity
| Compound | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| This compound | Colon Cancer | COLO205 | < 100 | [1] |
| Pancreatic Cancer | Mia-PaCa2 | < 100 | [1] | |
| VX680 | Anaplastic Thyroid Cancer | CAL-62, 8505C, BHT-101 | 25 - 150 | [4] |
Clinical Development Status
This compound has been selected as a preclinical development candidate for anti-cancer therapy and is an investigational new drug (IND) approved by the US FDA for Phase I testing.[3]
VX680 (Tozasertib) has progressed further into clinical trials, having been evaluated in Phase II studies for the treatment of solid tumors and leukemias.[6][10] However, some clinical trials were discontinued (B1498344) due to toxic adverse effects.[6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: this compound signaling pathway in cancer cells.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitor VX-680 enhances sensitivity of esophageal squamous cell carcinoma cells to cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BPR1K871: A Comparative Analysis of a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical validation data for BPR1K871, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer therapeutics. The information is compiled from peer-reviewed research, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Performance Comparison
This compound has been evaluated for its inhibitory activity against key kinases and its anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from these validation studies, comparing this compound to other established kinase inhibitors.
Table 1: Kinase Inhibition Profile
| Compound | FLT3 IC₅₀ (nM) | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) |
| This compound | 19 | 22 | 13 |
| VX680 | - | - | - |
| Barasertib | - | - | - |
| Linifanib | - | - | - |
| Sorafenib | - | - | - |
| PKC412 | - | - | - |
Note: Specific IC₅₀ values for the comparator drugs were not detailed in the initial source material but they were used as standard inhibitors in the study.[1]
Table 2: Anti-Proliferative Activity (EC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | This compound (nM) | Comparator Compound(s) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ITD positive | ~5 | Better than standard inhibitors tested[1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ITD positive | ~5 | Better than standard inhibitors tested[1] |
| RS4-11 | - | Expressing | Low nanomolar | Better than standard inhibitors tested[1] |
| U937 | Leukemia | Negative | Micromolar range | - |
| K562 | Leukemia | Negative | Micromolar range | - |
| COLO205 | Colorectal | - | < 100 | - |
| Mia-PaCa2 | Pancreatic | - | < 100 | - |
Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases
This compound functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BPR1K871 and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical multi-kinase inhibitor BPR1K871 and the FDA-approved second-generation FLT3 inhibitor gilteritinib (B612023). The content is based on available preclinical data for this compound and a combination of preclinical and clinical data for gilteritinib, offering an objective analysis of their efficacy and mechanisms of action in the context of acute myeloid leukemia (AML).
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1] This has driven the development of targeted therapies against FLT3. Gilteritinib (Xospata®) is a potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[2][3] this compound is a novel, preclinical multi-kinase inhibitor that has demonstrated potent dual inhibition of FLT3 and Aurora kinases.[4][5] This guide compares the efficacy of these two compounds based on available experimental data.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of this compound and gilteritinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| This compound | FLT3 | 19[6] |
| AURKA | 22[6] | |
| AURKB | 13[6] | |
| Gilteritinib | FLT3 | Data not directly comparable from search results |
| AXL | Data not directly comparable from search results |
Note: Direct IC50 value comparisons for gilteritinib against specific kinases were not available in the provided search results in a directly comparable format to this compound. Gilteritinib is known to be a potent FLT3 and AXL inhibitor.[2][7]
Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines (EC50)
| Compound | Cell Line | EC50 (nM) |
| This compound | MOLM-13 | ~5[4][5] |
| MV4-11 | ~5[4][5] | |
| Gilteritinib | MOLM-14 | Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8] |
| MV4-11 | Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8] |
Mechanism of Action
Gilteritinib is a second-generation tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] It also inhibits other kinases like AXL.[2] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks downstream signaling pathways, leading to the induction of apoptosis in cancer cells expressing FLT3-ITD.[2][9]
This compound is a quinazoline-based multi-kinase inhibitor.[4][5] Its primary mechanism is the dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB).[4][6] The inhibition of FLT3 disrupts the proliferation of FLT3-dependent AML cells, while the inhibition of Aurora kinases, which are crucial for cell mitosis, provides an additional anti-cancer mechanism.[6] Kinase profiling has shown that this compound inhibits 77 different therapeutically relevant kinases, suggesting a broad spectrum of activity.[4][6]
Signaling Pathway Diagrams
Caption: Gilteritinib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
BPR1K871: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides an objective comparison of the cross-reactivity of BPR1K871 with other kinases, supported by experimental data.
This compound has been identified as a potent, multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML) and solid tumors.[1][3] This guide delves into the broader kinase selectivity of this compound, presenting a comprehensive overview of its interactions across the human kinome.
Kinase Inhibition Profile of this compound
The cross-reactivity of this compound was extensively profiled using the KINOMEScan™ technology, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a comprehensive screen against 395 non-mutant kinases, this compound demonstrated a multi-targeted profile, inhibiting 77 kinases by more than 65% at a concentration of 1000 nM.[1][2]
The primary targets were potently inhibited, with IC50 values of 19 nM for FLT3, 22 nM for AURKA, and 13 nM for AURKB.[1][2] The KINOMEScan results at 1000 nM showed profound inhibition of these primary targets, with control values of 0.2% for FLT3, 0% for AURKA, and 0.2% for AURKB, indicating very strong binding.[1][3]
Beyond its primary targets, this compound exhibited significant activity against a range of other kinases, including clinically relevant mutants of ABL1, KIT, and RET.[1][3][4] This broad-spectrum activity suggests its potential therapeutic application across various cancer types driven by these kinases.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against a selection of kinases from the KINOMEScan panel. The data is presented as "% of Control," where a lower percentage indicates stronger binding of this compound to the kinase.
| Kinase Target | % of Control @ 1000 nM | Kinase Family |
| Primary Targets | ||
| AURKA | 0 | Serine/Threonine Kinase |
| AURKB | 0.2 | Serine/Threonine Kinase |
| FLT3 | 0.2 | Tyrosine Kinase |
| AURKC | 3.3 | Serine/Threonine Kinase |
| Significant Off-Target Interactions (<10% of Control) | ||
| ABL1 (T315I mutant) | < 4.4 | Tyrosine Kinase |
| ABL1 (Q252H mutant) | < 4.4 | Tyrosine Kinase |
| ABL1 (H396P mutant) | < 4.4 | Tyrosine Kinase |
| KIT (L576P mutant) | < 4.0 | Tyrosine Kinase |
| KIT (V559D mutant) | < 4.0 | Tyrosine Kinase |
| RET (V804M mutant) | < 0.5 | Tyrosine Kinase |
| RET (M918T mutant) | < 0.5 | Tyrosine Kinase |
| RET (V804L mutant) | < 0.5 | Tyrosine Kinase |
| FLT1 | - | Tyrosine Kinase |
| AXL | - | Tyrosine Kinase |
| BRAF | - | Serine/Threonine Kinase |
| CHEK2 | - | Serine/Threonine Kinase |
| CSF1R | - | Tyrosine Kinase |
| DDR | - | Tyrosine Kinase |
| PDGFR | - | Tyrosine Kinase |
| PLK4 | - | Serine/Threonine Kinase |
| TRKA | - | Tyrosine Kinase |
| VEGFR2 | - | Tyrosine Kinase |
| Other Notable Interactions | ||
| FLT3 (ITD mutant) | < 5.2 | Tyrosine Kinase |
| FLT3 (D835H mutant) | < 5.2 | Tyrosine Kinase |
| FLT3 (D835Y mutant) | < 5.2 | Tyrosine Kinase |
Note: A comprehensive list of all 395 kinases and their corresponding inhibition values can be found in the supplementary materials of the original publication by Hsu et al., 2016 in Oncotarget.[1]
Experimental Protocols
The kinase selectivity of this compound was determined using the KINOMEScan™ platform (DiscoverX).[1][3]
KINOMEScan™ Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[5][6][7]
Methodology:
-
Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound (this compound).[5][7]
-
Competition: this compound was added to a solution containing the DNA-tagged kinase. This mixture was then applied to a solid support matrix coupled with the immobilized ligand.
-
Incubation: The components were allowed to incubate, during which this compound and the immobilized ligand competed for binding to the kinase's active site.
-
Washing: Unbound components were washed away.
-
Elution and Quantification: The kinase bound to the solid support was eluted, and the amount of the associated DNA tag was quantified using qPCR.
-
Data Analysis: The results are reported as a percentage of the DMSO control, where 100% represents no inhibition and 0% represents complete inhibition.
Visualizing this compound's Kinase Selectivity
The following diagrams illustrate the multi-targeted nature of this compound, highlighting its primary targets and key off-target interactions.
Caption: Primary kinase targets of this compound and their respective IC50 values.
Caption: this compound's inhibition of primary and significant off-target kinases.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
BPR1K871: A Multi-Kinase Inhibitor Demonstrating Potent Anti-Tumor Effects
For researchers, scientists, and drug development professionals, BPR1K871 has emerged as a promising multi-kinase inhibitor with significant anti-tumor activity across various cancer models. This guide provides a comprehensive comparison of this compound with other kinase inhibitors, supported by experimental data, to validate its therapeutic potential.
This compound is a quinazoline-based compound that primarily functions as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, leading to anti-proliferative effects in cancer cells.[1][3] This has been demonstrated in both hematological malignancies, such as acute myeloid leukemia (AML), and solid tumors, including colorectal and pancreatic cancers.[1][3][4]
Comparative Anti-Proliferative Activity
This compound has shown superior or comparable anti-proliferative activity against various cancer cell lines when compared to other established kinase inhibitors. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from in vitro studies.
Table 1: Comparative Anti-Proliferative Activity (EC50, nM) in AML Cell Lines
| Cell Line | This compound | Sorafenib | PKC412 | Linifanib | VX680 | Barasertib |
| MOLM-13 (FLT3-ITD) | ~5 | >10000 | 14 | 13 | 480 | 28 |
| MV4-11 (FLT3-ITD) | ~5 | 1100 | 7 | 10 | 200 | 25 |
| RS4-11 (FLT3-wt) | 60 | 3300 | 100 | 25 | 1100 | 100 |
| U937 (FLT3-negative) | 8050 | 1400 | >10000 | 3350 | >18000 | Not Determined |
| K562 (FLT3-negative) | 2300 | >10000 | >10000 | 7300 | >20000 | Not Determined |
Data sourced from a study on the discovery of this compound.[1]
Table 2: Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
Data sourced from a study on the development of a synthetic route for this compound.[2]
In Vivo Anti-Tumor Efficacy
The anti-tumor effects of this compound have been validated in vivo using xenograft mouse models. Intravenous administration of this compound resulted in significant tumor growth inhibition in both AML and solid tumor models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| MOLM-13 (AML) | 1, 3, or 10 mg/kg, i.v. | Statistically significant (p < 0.05) |
| MV4-11 (AML) | 1, 3, or 10 mg/kg, i.v. | Statistically significant (p < 0.05) |
| COLO205 (Colorectal) | 3, 10, or 20 mg/kg, i.v. | Dose-dependent tumor regression |
| Mia-PaCa2 (Pancreatic) | 3, 10, or 20 mg/kg, i.v. | Dose-dependent tumor regression |
Data sourced from studies on the discovery and in vivo effects of this compound.[1][5]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and proliferation. Its dual targeting of FLT3 and Aurora kinases disrupts critical signaling cascades within cancer cells.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BPR1K871: A Preclinical Comparative Guide for a Novel Multi-Kinase Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
BPR1K871, a novel quinazoline-based multi-kinase inhibitor, has demonstrated significant preclinical activity, particularly in acute myeloid leukemia (AML) and various solid tumors. This guide provides a comparative analysis of this compound's performance against other kinase inhibitors, supported by available experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
Performance Comparison of Kinase Inhibitors
This compound has been primarily investigated as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B. Its efficacy is compared here with other inhibitors targeting similar pathways, including VX680 (Tozasertib), Barasertib (AZD1152), Linifanib, Sorafenib, and Midostaurin (PKC412).
In Vitro Kinase and Cell-Based Assay Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and comparator drugs against various kinases and cancer cell lines. This data highlights the potency and selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| This compound | AURKA | 22 | MOLM-13 (AML) | ~5 | [1] |
| AURKB | 13 | MV4-11 (AML) | ~5 | [1] | |
| FLT3 | 19 | COLO205 (Colorectal) | < 100 | [1] | |
| Mia-PaCa2 (Pancreatic) | < 100 | [1] | |||
| Barasertib (AZD1152-hQPA) | AURKB | 0.37 | SCLC cell lines | < 50 (for 9 lines) | [2] |
| AURKA | 1369 | - | - | [2] | |
| Sorafenib | FLT3-ITD | 69.3 ng/mL | - | - | [3] |
| ERK | 85.7 ng/mL | - | - | [3] |
Note: Direct comparative studies for all compounds under identical experimental conditions are limited. The data presented is compiled from various preclinical studies.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound and comparator drugs in animal models provides crucial insights into their potential therapeutic efficacy.
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | MOLM-13 & MV4-11 (AML) xenografts | 1, 3, or 10 mg/kg, i.v. | Significant tumor growth inhibition (p < 0.05) | [1] |
| COLO205 (Colorectal) & Mia-PaCa2 (Pancreatic) xenografts | 3–20 mg/kg, i.v. | Excellent in vivo efficacy without significant toxicity | [1] | |
| Barasertib (AZD2811 Nanoparticle) | HL-60 (AML) xenograft | 98.7 mg/kg, single dose | >90% tumor regression for ~40 days | [4] |
| MOLM-13 (AML) disseminated model | 98.7 mg/kg, single dose | Increased median overall survival from 10 to 23.5 days | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative activity of the compounds.
-
Method: Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compound or DMSO (vehicle control). After a specified incubation period (e.g., 72 hours), cell viability was quantified using the MTS method (Promega). The absorbance at 490 nm was measured using a plate reader.
-
Data Analysis: The IC50 value, defined as the concentration of the compound that causes a 50% reduction in cell viability compared to the control, was calculated using software such as Prism (GraphPad).[1]
Western Blot Analysis
-
Objective: To confirm the modulation of target proteins within the cells.
-
Method: Cancer cells (e.g., MV4-11) were treated with the compound in a dose-dependent manner for a specific duration (e.g., 2 hours). Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., pFLT3, pAURKA).
-
Data Analysis: The protein bands were visualized using an enhanced chemiluminescence detection system. The intensity of the bands indicates the level of protein expression and phosphorylation.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animals: Athymic nude mice were used.
-
Tumor Implantation: Human cancer cells (e.g., MOLM-13, MV4-11) were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a certain volume, the mice were treated with the compound (e.g., this compound) via intravenous (i.v.) injection at specified doses and schedules. A control group received the vehicle.
-
Efficacy Measurement: Tumor volume and body weight were measured regularly. The efficacy of the treatment was determined by comparing the tumor growth in the treated groups to the control group. Statistical analysis (e.g., p-value) was used to determine the significance of the observed differences.[1]
Synthesis of this compound
The chemical synthesis of this compound has been described in detail, with optimized routes for large-scale production. The process generally involves the construction of the quinazoline (B50416) core followed by the addition of the side chains. One reported method starts with the condensation of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297) to form the quinazolinone intermediate. Subsequent reactions, including SNAr and urea (B33335) formation, lead to the final this compound product.[5]
This guide provides a snapshot of the preclinical data available for this compound in comparison to other kinase inhibitors. Further head-to-head studies would be beneficial for a more direct and comprehensive comparison. The potent dual inhibitory activity of this compound against FLT3 and Aurora kinases suggests its potential as a promising therapeutic candidate for AML and other malignancies.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
Reproducibility of BPR1K871 Experimental Data: A Comparative Guide
Published on: December 9, 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for BPR1K871, a multi-kinase inhibitor, to assess its reproducibility and performance against alternative therapies. The information is compiled from published research to aid in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a potent quinazoline-based inhibitor targeting multiple kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.[1][2] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia (AML) and various solid tumor models.[1][2] This document summarizes the key quantitative data from these foundational studies, provides detailed experimental protocols for replication, and compares this compound's performance with other FLT3 inhibitors, namely Sorafenib (B1663141), Quizartinib, and Gilteritinib (B612023). While direct, independent replication studies of the initial this compound data are not extensively available in the public domain, this guide serves as a resource for researchers seeking to build upon or validate these initial findings.
Data Presentation: this compound Performance
The following tables summarize the in vitro enzymatic and cellular activities of this compound as reported in the primary literature.
Table 1: In Vitro Enzymatic Inhibition of this compound [1]
| Target Kinase | IC50 (nM) |
| FLT3 | 19 |
| Aurora Kinase A | 22 |
| Aurora Kinase B | 13 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | AML | ITD Mutant | ~5 |
| MV4-11 | AML | ITD Mutant | ~5 |
| COLO205 | Colorectal | - | < 100 |
| Mia-PaCa-2 | Pancreatic | - | < 100 |
Comparison with Alternative FLT3 Inhibitors
To provide context for the performance of this compound, this section compares its activity with other well-established FLT3 inhibitors.
Table 3: Comparative In Vitro Activity of FLT3 Inhibitors
| Compound | FLT3 IC50 (nM) | Aurora Kinase A IC50 (nM) | Aurora Kinase B IC50 (nM) | Reference |
| This compound | 19 | 22 | 13 | [1] |
| Sorafenib | 5.8 - 90 | >10,000 | 69 | [3][4] |
| Quizartinib | 1.1 - 4.2 | Not a primary target | Not a primary target | [5][6][7][8][9] |
| Gilteritinib | 0.29 - 0.74 | Not a primary target | Not a primary target | [10][11][12][13][14] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments performed in the characterization of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FLT3 and Aurora kinases was determined using a radiometric kinase assay. The general steps are as follows:
-
Reaction Mixture Preparation : A reaction buffer containing ATP (with [γ-33P]ATP), the specific kinase (FLT3, Aurora A, or Aurora B), and a substrate peptide is prepared.
-
Compound Incubation : this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation : The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination : The reaction is stopped by the addition of a solution like 3% phosphoric acid.
-
Signal Detection : The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
IC50 Calculation : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability Assay (MTS Assay)
The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTS assay.
-
Cell Seeding : Cancer cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment : Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a specific period (e.g., 72 hours).
-
MTS Reagent Addition : The MTS reagent is added to each well and incubated for a few hours.
-
Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
EC50 Calculation : The effective concentration that causes 50% inhibition of cell growth (EC50) is determined from the dose-response curve.
Western Blot Analysis for Target Modulation
Western blotting was used to confirm the inhibition of FLT3 and Aurora kinase phosphorylation in cells.
-
Cell Treatment and Lysis : Cells are treated with this compound for a specified time. After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3) and phosphorylated Aurora A/B (p-AURKA/B), as well as total FLT3 and Aurora A/B as loading controls.
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.[15][16][17][18][19]
-
Cell Implantation : Human cancer cells (e.g., MOLM-13, MV4-11) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Drug Administration : Mice are randomized into treatment and control groups. This compound is administered (e.g., intravenously) at specified doses and schedules.
-
Efficacy Evaluation : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment : The body weight and general health of the mice are monitored to assess any potential toxicity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3 in AML: a focus on sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 8. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quizartinib: Leukemia Uses, Side Effects, Dosage [medicinenet.com]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. onclive.com [onclive.com]
- 15. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying AML in mouse models: methods and challenges | VJHemOnc [vjhemonc.com]
- 18. journal.waocp.org [journal.waocp.org]
- 19. AML Mouse Xenograft Model [bio-protocol.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BPR1K871
For laboratory professionals engaged in groundbreaking research, the proper handling and disposal of chemical compounds like BPR1K871, a multi-kinase inhibitor, is a critical component of ensuring a safe and compliant laboratory environment. Adherence to established safety protocols not only protects researchers from potential hazards but also prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheet information to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE). According to the Safety Data Sheet (SDS), this compound presents the following hazards:
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation (Category 2) | Wash skin thoroughly after handling. Wear protective gloves. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service. Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials. The storage area should be locked up.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved waste disposal plant.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Evacuate the immediate area of the spill.
-
Personal Protection: Before attempting to clean the spill, don the required PPE as listed above.
-
Containment: For dry spills, carefully scoop or sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Cleanup: Collect all cleanup materials and place them in a designated hazardous waste container. Clean the spill area with an appropriate decontaminating solution.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling BPR1K871
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BPR1K871. The following procedures are based on best practices for handling potent multi-kinase inhibitors in a laboratory setting.
Hazard Identification and Safety Data
As a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A, this compound should be handled with care, assuming it is a toxic substance.[1] Although a specific Safety Data Sheet (SDS) is not publicly available, the following table summarizes key in-vitro activity data that indicates its high potency.
| Metric | Cell Line | Value | Reference |
| IC₅₀ (FLT3) | - | 19 nM | [1][2] |
| IC₅₀ (AURKA) | - | 22 nM | [1][2] |
| IC₅₀ (AURKB) | - | 13 nM | [2] |
| EC₅₀ | MOLM-13 | ~5 nM | [1][2] |
| EC₅₀ | MV4-11 | ~5 nM | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the compound.[3]
Minimum PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are tested for resistance to chemotherapy drugs (e.g., ASTM D6978 certified).[3]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric. Gowns specifically tested for resistance to chemotherapy agents are preferred.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the compound outside of a containment device (e.g., fume hood, biological safety cabinet), a NIOSH-approved N95 respirator is recommended to prevent inhalation of aerosols or fine powders.[3]
PPE Workflow Diagram
Operational Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage within a chemical fume hood.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a designated, locked, and well-ventilated area away from incompatible materials. The container should be tightly closed and stored in a dry environment.[4]
Handling and Preparation
-
Containment: All handling of this compound powder, including weighing and preparing solutions, should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Spill Kit: Maintain a spill kit specifically for cytotoxic or potent compounds in the immediate vicinity.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. A suitable decontamination solution should be validated for effectiveness.
Spill Management
-
Evacuation: Evacuate non-essential personnel from the area.
-
Containment: For small spills, use an absorbent material from a chemical spill kit to contain the substance. Avoid creating dust from solid spills.[5]
-
Cleanup: Wear appropriate PPE and clean the spill area with a suitable solvent or decontamination solution. All cleanup materials should be treated as hazardous waste.[5]
-
Reporting: Report all spills to the Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper, gowns) should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS department.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Workflow Diagram
Final Disposal
-
Labeling: Ensure all waste containers are clearly labeled as hazardous waste and include the full chemical name.[5]
-
Collection: Store sealed waste containers in a designated hazardous waste collection area, segregated from incompatible chemicals.[5]
-
EHS Coordination: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste in accordance with local, state, and federal regulations.
References
- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
